5-Hydroxyomeprazole D3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway of 5-Hydroxyomeprazole D3
Introduction: The Significance of 5-Hydroxyomeprazole and its Deuterated Analog
Omeprazole, a widely prescribed proton pump inhibitor, effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Its therapeutic efficacy is, however, subject to inter-individual variability, largely due to its extensive metabolism in the liver. The primary metabolic pathway involves hydroxylation of the pyridine ring's 5-methyl group to form 5-hydroxyomeprazole, a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[3][4] This metabolite, while pharmacologically inactive, is a crucial biomarker for assessing an individual's CYP2C19 metabolic phenotype.[3]
To accurately quantify omeprazole and its metabolites in biological matrices for pharmacokinetic (PK) and drug metabolism studies, stable isotope-labeled internal standards are indispensable.[5][6] 5-Hydroxyomeprazole D3 is the deuterium-labeled analog of 5-hydroxyomeprazole, designed for this purpose.[5][7] The incorporation of deuterium atoms provides a distinct mass signature for detection by mass spectrometry, enabling precise quantification without interfering with the chromatographic behavior of the analyte.[7] This guide provides a comprehensive, in-depth technical overview of a plausible and scientifically grounded synthetic pathway for this compound, intended for researchers, scientists, and drug development professionals.
Overall Synthesis Strategy
The synthesis of this compound is a multi-step process that can be logically divided into three core stages. This strategy leverages established synthetic methodologies for omeprazole and its analogs, incorporating a key deuteration step to produce the desired labeled compound.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of the Pyridine Moiety - [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
The synthesis of the pyridine core of 5-hydroxyomeprazole is a critical and complex part of the overall pathway. A robust method for the preparation of the key intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, has been detailed by Striela et al. (2016).[8][9] This multi-step synthesis starts from commercially available precursors and involves the careful construction and functionalization of the pyridine ring.
The causality behind this multi-step approach lies in the need to introduce the required substituents (methoxy, methyl, hydroxymethyl, and chloromethyl groups) at specific positions on the pyridine ring, which is not achievable through simple electrophilic substitution on a pre-formed pyridine. The process involves building the ring from acyclic precursors, followed by a series of functional group interconversions.
Table 1: Summary of Reagents for Pyridine Moiety Synthesis (Selected Steps)
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| Hydroxymethylation | Methyl 6-(bromomethyl)-4-methoxy-5-methylnicotinate | Sodium formate, Acetic anhydride | Methyl 6-(formyloxymethyl)-4-methoxy-5-methylnicotinate | 95% |
| Hydrolysis | Methyl 6-(formyloxymethyl)-4-methoxy-5-methylnicotinate | NaOH (aq) | [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 92% |
| Selective Chlorination | [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | Thionyl chloride (SOCl2) | [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 98% |
Experimental Protocol: Synthesis of [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
The following protocol is adapted from the total synthesis of 5-hydroxyomeprazole by Striela et al. (2016).[8][9]
-
Hydroxymethylation and Hydrolysis: A precursor, such as methyl 6-(bromomethyl)-4-methoxy-5-methylnicotinate, is treated with a formylating agent followed by hydrolysis to yield the diol, [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol.
-
Selective Chlorination: The diol is dissolved in a suitable solvent (e.g., dichloromethane). The solution is cooled to 0 °C. Thionyl chloride is added dropwise while maintaining the temperature. The reaction is stirred at low temperature and then allowed to warm to room temperature. The selective chlorination of the primary alcohol at the 2-position of the pyridine ring is favored due to electronic effects. The reaction is quenched with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol.
Stage 2: Synthesis of the Deuterated Benzimidazole Moiety - 5-Methoxy-1H-benzimidazole-2-thiol-d3
The introduction of the deuterium atoms is strategically performed on the benzimidazole ring. This is achieved by first deuterating a precursor, 4-methoxyaniline, followed by a series of reactions to form the deuterated benzimidazole-2-thiol. The SMILES string of commercially available this compound confirms the location of the deuterium atoms on the benzene ring of the benzimidazole moiety.[10]
Caption: Synthesis pathway for the deuterated benzimidazole moiety.
Step 2.1: Deuteration of 4-Methoxyaniline
Acid-catalyzed hydrogen-deuterium (H/D) exchange is an effective method for incorporating deuterium into aromatic rings.[9] Deuterated trifluoroacetic acid (CF3COOD) is a versatile reagent for this purpose, acting as both the deuterium source and the solvent.[9] The electron-donating nature of the amino and methoxy groups activates the aromatic ring towards electrophilic substitution, facilitating the exchange of protons for deuterons primarily at the ortho and para positions relative to these groups.
Experimental Protocol: Synthesis of 4-Methoxyaniline-d3
This protocol is based on general methods for H/D exchange of aromatic amines.[9]
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-methoxyaniline in deuterated trifluoroacetic acid (CF3COOD).
-
Heating: Heat the mixture at a suitable temperature (e.g., 100-120 °C) for a specified period (e.g., 12-24 hours) to allow for efficient H/D exchange.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., Na2CO3 solution) and extract the deuterated product with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting 4-methoxyaniline-d3 can be purified further by chromatography if necessary.
Step 2.2: Synthesis of 5-Methoxy-1H-benzimidazole-2-thiol-d3
The synthesis of the benzimidazole-2-thiol core from an aniline precursor is a well-established multi-step process.
Experimental Protocol: From Deuterated Aniline to Benzimidazole
This protocol is adapted from established methods for the synthesis of benzimidazole-2-thiols.
-
Nitration: The deuterated 4-methoxyaniline-d3 is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the amino group, yielding 4-methoxy-2-nitroaniline-d3.
-
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., HCl), to form 4-methoxy-1,2-diaminobenzene-d3.
-
Cyclization: The resulting diamine is cyclized by reacting it with carbon disulfide (CS2) in the presence of a base like potassium hydroxide (KOH). This reaction forms the thiourea intermediate which then cyclizes to yield 5-methoxy-1H-benzimidazole-2-thiol-d3.
Stage 3: Coupling and Final Product Formation
The final stage of the synthesis involves coupling the two key intermediates, the pyridine moiety and the deuterated benzimidazole moiety, followed by a selective oxidation to form the sulfoxide, which is the final product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 5-hydroxyomeprazole.[8][9]
-
Coupling Reaction: [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol and 5-methoxy-1H-benzimidazole-2-thiol-d3 are dissolved in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). A base, such as sodium bicarbonate in aqueous solution, is added to facilitate the nucleophilic substitution reaction, forming the thioether intermediate.
-
Oxidation: The thioether intermediate is then selectively oxidized to the sulfoxide. This is a critical step that requires controlled conditions to avoid over-oxidation to the sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures (e.g., 0 °C) in a chlorinated solvent like dichloromethane.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography to achieve the high purity required for its use as an internal standard.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques for characterization include:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the positions of the deuterium atoms (indicated by the absence of corresponding proton signals in the ¹H NMR spectrum).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The synthesis of this compound is a challenging yet achievable process that combines established synthetic strategies for proton pump inhibitors with specific isotopic labeling techniques. This guide provides a detailed, scientifically-backed pathway that can be adapted and optimized by researchers in the field of drug metabolism and pharmacokinetics. The availability of high-purity deuterated internal standards like this compound is crucial for the advancement of clinical and preclinical studies, ultimately leading to a better understanding of drug disposition and contributing to the development of safer and more effective therapies.
References
-
Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]
-
ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved February 4, 2026, from [Link]
-
Veeprho. (n.d.). 5-Hydroxy Omeprazole-D3. Retrieved February 4, 2026, from [Link]
-
Saini, S., & Singh, G. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
-
Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 59(4), 490–493. [Link]
-
Chevalier, J., Mahamoud, A., Eyrolle, F., Mallea, M., Barbe, J., & Pagès, J. M. (2004). Synthesis of omeprazole analogues and evaluation of these as potential inhibitors of the multidrug efflux pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 48(10), 4064–4067. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyomeprazole. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
Small Molecule Pathway Database. (2013). Omeprazole Metabolism Pathway (old). Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of omeprazole. Retrieved February 4, 2026, from [Link]
-
Andersson, T., Miners, J. O., Veronese, M. E., & Birkett, D. J. (1995). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. British Journal of Clinical Pharmacology, 39(5), 521–526. [Link]
-
Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]
Sources
- 1. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 2. p-Anisidine - Wikipedia [en.wikipedia.org]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
5-Hydroxyomeprazole-d3: Mechanism of Action as an Internal Standard
The following technical guide details the mechanistic role and experimental application of 5-Hydroxyomeprazole-d3 (5-OH-OME-d3) as an internal standard. This document is structured to provide actionable, high-level insights for bioanalytical scientists and drug development professionals.
Precision Quantification for CYP2C19 Phenotyping[1][2]
Executive Summary
In the context of pharmacokinetics and pharmacogenomics, 5-Hydroxyomeprazole (5-OH-OME) is the primary metabolite used to assess CYP2C19 enzymatic activity . The accuracy of this phenotyping relies entirely on the precise quantification of the Omeprazole/5-OH-OME metabolic ratio.
5-Hydroxyomeprazole-d3 serves as the Stable Isotope Labeled (SIL) Internal Standard (IS) . Its "mechanism of action" is not pharmacological but analytical . By mirroring the physicochemical properties of the target analyte while possessing a distinct mass signature (+3 Da), it acts as a real-time normalization agent against three critical sources of error: variable extraction efficiency , chromatographic drift , and matrix-induced ionization suppression .
The Analytical Mechanism
The utility of 5-OH-OME-d3 is grounded in its ability to behave nearly identically to the analyte (5-OH-OME) throughout the analytical workflow, diverging only at the final detection stage.
The Deuterium Isotope Effect
While often assumed to be identical, deuterated isotopologs possess slightly different vibrational energy zero-points, leading to subtle changes in lipophilicity.
-
Chromatographic Behavior: C-D bonds are slightly shorter and less polarizable than C-H bonds. In Reverse-Phase Liquid Chromatography (RPLC), this can cause the deuterated standard to elute slightly earlier than the non-labeled analyte.[1]
-
Expert Insight: For a D3 label (typically on the methoxy group), this shift is usually negligible (< 0.05 min). However, in high-throughput gradients, ensure the integration window captures both the analyte and the slightly shifted IS to prevent "peak chopping."
Matrix Effect Compensation (The Core Mechanism)
In LC-MS/MS (Electrospray Ionization), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression or enhancement.
-
The Problem: If matrix suppression varies between samples (e.g., lipemic vs. hemolytic plasma), external calibration fails.
-
The Solution: Because 5-OH-OME-d3 co-elutes (or nearly co-elutes) with 5-OH-OME, it experiences the exact same magnitude of suppression .
-
Calculation: The ratio of Analyte Area / IS Area remains constant, even if the absolute signal intensity drops by 50% due to the matrix.
Visualization: The Triangle of Reliability
The following diagram illustrates how the IS corrects errors at every stage of the workflow.
Caption: The "Triangle of Reliability" demonstrates how the Internal Standard (IS) physically travels with the analyte to normalize variability in extraction and ionization.
Experimental Protocol: LC-MS/MS Quantification
Reagents & Standards
-
Analyte: 5-Hydroxyomeprazole (CAS: 92340-57-3).[2]
-
Internal Standard: 5-Hydroxyomeprazole-d3 (Label typically on the 5-methoxy group).
-
Matrix: Human Plasma (K2-EDTA).[3]
Sample Preparation (Protein Precipitation)
Expert Note: While SPE provides cleaner extracts, Protein Precipitation (PPT) is often preferred for high-throughput CYP2C19 phenotyping due to speed, provided the IS is used to correct for the "dirtier" matrix.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of 5-OH-OME-d3 working solution (e.g., 500 ng/mL in 50% Methanol). Crucial: Vortex immediately to equilibrate IS with the matrix proteins.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match mobile phase strength).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes.
Mass Spectrometry Parameters (MRM)
The following transitions are selected based on the fragmentation of the pyridinyl-methyl-sulfinyl core.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| 5-OH-Omeprazole | 362.1 [M+H]+ | 214.1 | 20 | 15 | 50 |
| 5-OH-Omeprazole-d3 | 365.1 [M+H]+ | 217.1 | 20 | 15 | 50 |
| Omeprazole (Parent) | 346.1 [M+H]+ | 198.1 | 20 | 12 | 50 |
Note: The product ion 214/217 corresponds to the hydroxylated pyridine moiety. The mass shift of +3 Da is retained in the fragment, confirming the label location on the pyridine ring methoxy group.
Validation & Troubleshooting
Cross-Talk (Signal Interference)
A common issue with D3 isotopes is "isotopic contribution."
-
Scenario: High concentrations of the unlabeled analyte (5-OH-OME) may have natural M+3 isotopes that appear in the IS channel (m/z 365).
-
Validation Step: Inject the Upper Limit of Quantification (ULOQ) of the analyte without IS. Monitor the IS channel. Any signal > 5% of the IS response indicates significant cross-talk.
-
Correction: If cross-talk exists, increase the concentration of the IS added to samples to swamp the isotopic contribution, or switch to a D5 or D6 analog if available (though D3 is standard for this application).
Deuterium Exchange
-
Risk: Protons on heteroatoms (OH, NH) exchange rapidly with solvent.
-
Mitigation: Ensure the D3 label is on a carbon-bound position (e.g., -OCD3). Commercial 5-OH-OME-d3 is typically labeled on the methoxy group, which is chemically stable and does not exchange in aqueous mobile phases.
Data Processing Workflow
The following diagram outlines the logical flow for calculating the final concentration using the IS.
Caption: Logical workflow for converting raw MS signals into quantitative data using the Internal Standard ratio.
References
-
Abouir, K. et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology.[6] Available at: [Link]
-
Hofmann, U. et al. (2006). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Technical Notes. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetics and metabolism of 5-Hydroxyomeprazole vs omeprazole
Pharmacokinetics and Metabolic Profiling: Omeprazole vs. 5-Hydroxyomeprazole
Executive Summary
This technical guide analyzes the pharmacokinetic (PK) and metabolic distinction between Omeprazole (OMP) , a substituted benzimidazole proton pump inhibitor (PPI), and its primary CYP2C19-mediated metabolite, 5-Hydroxyomeprazole (5-OH-OMP) .
For drug development professionals, understanding this relationship is critical for three reasons:
-
Phenotyping: The plasma concentration ratio of OMP to 5-OH-OMP is the gold-standard biomarker for in vivo CYP2C19 activity.
-
Stereoselectivity: The metabolic clearance of the racemate differs significantly from the S-enantiomer (Esomeprazole) due to the specific affinity of CYP2C19 for the R-enantiomer to form 5-OH-OMP.[1][2]
-
DDI Potential: Variations in 5-OH-OMP formation rates predict drug-drug interactions with other CYP2C19 substrates (e.g., clopidogrel).
Molecular Mechanism & Metabolic Pathways
Omeprazole is a racemate (1:1 mixture of R- and S-enantiomers). Its metabolism is hepatic, stereoselective, and mediated by two primary cytochrome P450 isoforms: CYP2C19 and CYP3A4 .[3][4][5][6][7]
-
CYP2C19 Pathway (Major): Hydroxylates the pyridine ring to form 5-Hydroxyomeprazole . This is the dominant clearance pathway for R-omeprazole.
-
CYP3A4 Pathway (Minor): Oxidizes the sulfoxide to form Omeprazole Sulfone . This pathway becomes compensatory in CYP2C19 Poor Metabolizers (PMs).
Pathway Visualization
Figure 1: Metabolic pathway of Omeprazole showing the divergence between CYP2C19 and CYP3A4 mediated clearance.[1][2][6][8]
Comparative Pharmacokinetics
The PK profile of omeprazole is highly dependent on the CYP2C19 genotype. The formation of 5-OH-OMP is the rate-limiting step in elimination for Extensive Metabolizers (EMs).
Quantitative Comparison (Extensive vs. Poor Metabolizers)
| Parameter | Omeprazole (Parent) | 5-Hydroxyomeprazole (Metabolite) | Mechanism / Causality |
| Primary Enzyme | Substrate for CYP2C19 & CYP3A4 | Product of CYP2C19 | CYP2C19 polymorphism dictates the balance.[6] |
| AUC (EMs) | Low (Rapid clearance) | High (Rapid formation) | Efficient hydroxylation clears parent drug. |
| AUC (PMs) | High (3-10x increase) | Very Low / Undetectable | Blocked CYP2C19 pathway shunts metabolism to Sulfone. |
| Half-life (t½) | 0.5 – 1.0 h (EM) | ~1.0 h (Parallel to parent) | Formation-rate limited kinetics. |
| Elimination | < 0.1% renal excretion unchanged | ~80% renal excretion | Metabolites are more polar and water-soluble. |
Technical Insight: In Poor Metabolizers (PMs), the "Metabolic Ratio" (MR = [Omeprazole] / [5-OH-Omeprazole]) shifts dramatically. An MR > 10 in plasma usually indicates a PM phenotype, whereas EMs typically present an MR < 1.
Experimental Methodologies
To study this relationship in a drug development setting, two primary workflows are utilized: In Vitro Microsomal Stability Assays and In Vivo Bioanalysis via LC-MS/MS.
Protocol A: In Vitro Microsomal Incubation (CYP Phenotyping)
This assay validates if a new chemical entity (NCE) inhibits the formation of 5-OH-OMP, thereby predicting DDI potential with PPIs.
Workflow Diagram:
Figure 2: Step-by-step protocol for assessing CYP2C19 activity using Omeprazole as a probe substrate.
Critical Protocol Steps:
-
Substrate Concentration: Use Omeprazole at 10 µM (approx. Km for CYP2C19).[5]
-
Protein Concentration: 0.5 mg/mL Human Liver Microsomes (HLM).
-
Linearity Check: Ensure incubation time does not exceed 20 minutes to prevent secondary metabolism (depletion of 5-OH-OMP).
Protocol B: LC-MS/MS Bioanalysis
Quantification requires separation of the parent from the hydroxylated metabolite and the sulfone.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5000 or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase:
MRM Transitions (Positive Mode ESI):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Omeprazole | 346.1 m/z | 198.1 m/z | 15 |
| 5-OH-Omeprazole | 362.1 m/z | 214.1 m/z | 18 |
| Omeprazole Sulfone | 362.1 m/z | 180.1 m/z | 20 |
| Lansoprazole (IS) | 370.1 m/z | 252.1 m/z | 15 |
Self-Validating Check: Note that 5-OH-Omeprazole and Omeprazole Sulfone are isobaric (same mass: 362.1). You must achieve chromatographic separation (different retention times) or use unique fragment ions (214 vs 180) to distinguish them.
Clinical Implications & Drug Development
Pharmacogenetics (PGx)
The formation of 5-OH-OMP is the defining metric for CYP2C19 status.
-
Poor Metabolizers (PM): Alleles *2, *3. High OMP / Low 5-OH-OMP.[10] Clinical outcome: Higher gastric pH control (better efficacy) but higher risk of toxicity.
-
Ultrarapid Metabolizers (UM): Allele *17. Low OMP / High 5-OH-OMP. Clinical outcome: Therapeutic failure in H. pylori eradication.
Stereochemical Considerations
While Omeprazole is a racemate, Esomeprazole (S-isomer) was developed to minimize inter-patient variability.
-
Mechanism:[6][8] The S-isomer has a lower intrinsic clearance via CYP2C19 (less 5-OH formation) compared to the R-isomer.[1]
-
Result: Higher AUC and less dependency on the CYP2C19 genotype compared to racemic omeprazole.
References
-
Comparison of the metabolism of omeprazole in microsomes. Source: National Institutes of Health (PubMed) URL:[Link]
-
Pharmacokinetics of Omeprazole and its metabolites. Source: Clinical Pharmacology & Therapeutics URL:[Link]
-
CYP2C19 Phenotyping using Omeprazole Metabolic Ratios. Source: British Journal of Clinical Pharmacology URL:[Link]
-
LC-MS/MS Method for Simultaneous Determination of Omeprazole and 5-OH-Omeprazole. Source: Journal of Chromatography B URL:[Link]
-
Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Source: Drug Metabolism and Disposition URL:[3][11][12][Link]
Sources
- 1. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacokinetics of omeprazole in humans--a study of single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Roles of CYP2C19 and CYP3A4 in the Metabolic Activation of Omeprazole to 5-Hydroxyomeprazole: A Technical Guide
This in-depth technical guide provides a comprehensive exploration of the enzymatic pathways governing the formation of 5-hydroxyomeprazole, the primary metabolite of the proton pump inhibitor omeprazole. We will dissect the distinct and overlapping roles of Cytochrome P450 isoforms CYP2C19 and CYP3A4 in this critical biotransformation, delving into the kinetic nuances, the profound impact of genetic polymorphisms, and the practical methodologies for interrogating these interactions in a research and drug development context. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of omeprazole metabolism.
Introduction: The Metabolic Fate of Omeprazole
Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism to pharmacologically inactive metabolites prior to elimination.[1][2] The two principal oxidative pathways are 5-hydroxylation, leading to the formation of 5-hydroxyomeprazole, and sulphoxidation, which produces omeprazole sulphone.[1][3] The balance and efficiency of these pathways are not only crucial for determining the systemic exposure and therapeutic efficacy of omeprazole but are also a classic example of the influence of pharmacogenetics on drug disposition. While both CYP2C19 and CYP3A4 are implicated in omeprazole's metabolism, their contributions to the formation of 5-hydroxyomeprazole are distinct and of significant clinical and scientific interest.
The Pivotal Role of CYP2C19 in 5-Hydroxylation
The formation of 5-hydroxyomeprazole is predominantly catalyzed by the polymorphic enzyme CYP2C19.[1][3][4] This assertion is supported by a robust body of evidence from in vitro and in vivo studies. The rate of omeprazole hydroxylation serves as a reliable in vivo index for CYP2C19 activity.[1]
Enzymatic Kinetics and Affinity
In vitro studies utilizing recombinant human CYP enzymes have unequivocally demonstrated that CYP2C19 is the major omeprazole 5-hydroxylase.[4] A key finding is that CYP2C19 exhibits a substantially lower Michaelis-Menten constant (K_m) for 5-hydroxyomeprazole formation compared to CYP3A4.[4] This indicates a higher binding affinity of CYP2C19 for omeprazole at therapeutic concentrations. Consequently, at typical clinical doses, the 5-hydroxylation pathway is primarily driven by CYP2C19.
The Profound Impact of CYP2C19 Genetic Polymorphisms
The clinical significance of CYP2C19's role is underscored by the genetic polymorphisms within the CYP2C19 gene. These variations give rise to distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles (e.g., *2, *3) exhibit significantly reduced or absent enzyme activity.[2] In these individuals, the metabolism of omeprazole is shunted towards the CYP3A4-mediated sulphoxidation pathway.[1] This results in a markedly higher area under the plasma concentration-time curve (AUC) for omeprazole and a more pronounced suppression of gastric acid.[2]
-
Intermediate Metabolizers (IMs): Carriers of one functional and one non-functional allele have reduced CYP2C19 activity compared to extensive metabolizers.
-
Extensive Metabolizers (EMs): Individuals with two functional alleles represent the "normal" metabolic phenotype.
-
Ultrarapid Metabolizers (UMs): Individuals carrying alleles that increase gene transcription (e.g., *17) can have increased CYP2C19 activity, leading to faster omeprazole clearance and potentially reduced therapeutic efficacy at standard doses.[5]
The prevalence of these phenotypes varies significantly across different ethnic populations, with PMs being more common in Asian populations (15-20%) compared to Caucasians (approximately 3%).[1][5]
The Contributing Role of CYP3A4
While CYP2C19 is the primary catalyst for 5-hydroxyomeprazole formation, CYP3A4 also participates in this metabolic pathway, albeit to a lesser extent, particularly at higher substrate concentrations.[4] The primary role of CYP3A4 in omeprazole metabolism is the formation of omeprazole sulphone.[1][3]
Substrate Concentration-Dependent Contribution
Studies using human liver microsomes and specific chemical inhibitors have revealed that the relative contribution of CYP2C19 and CYP3A4 to 5-hydroxylation is dependent on the omeprazole concentration.[4]
-
At low, therapeutically relevant concentrations: CYP2C19 is the dominant enzyme, responsible for approximately 70% of 5-hydroxyomeprazole formation.[4]
-
At high substrate concentrations: The contribution of CYP3A4 becomes more significant, approaching a more comparable level to that of CYP2C19 (40-50%).[4]
This kinetic behavior is a direct consequence of the lower K_m of CYP2C19 for omeprazole compared to CYP3A4.
Clinical Evidence from Drug-Drug Interaction Studies
In vivo studies provide further evidence for the distinct roles of these enzymes. For instance, the administration of grapefruit juice, a known inhibitor of CYP3A4, leads to a significant decrease in the formation of omeprazole sulphone but has no significant effect on the formation of 5-hydroxyomeprazole.[1][6] This clearly demonstrates that CYP3A4 activity is not the primary driver of 5-hydroxylation in a clinical setting. Conversely, co-administration of potent CYP2C19 inhibitors would be expected to substantially reduce the formation of 5-hydroxyomeprazole.
Visualizing the Metabolic Landscape
To provide a clear visual representation of these metabolic pathways and their interplay, the following diagrams have been generated using Graphviz.
Omeprazole Metabolic Pathway
Caption: Metabolic pathways of omeprazole.
Experimental Workflow for In Vitro Phenotyping
Caption: In vitro phenotyping workflow.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the formation of 5-hydroxyomeprazole by CYP2C19 and CYP3A4, as derived from studies with recombinant enzymes.
| Enzyme | Turnover Number (nmol/min/nmol P450) | Relative Contribution at Low Substrate Concentrations | Relative Contribution at High Substrate Concentrations |
| CYP2C19 | 13.4 ± 1.4 | ~70% | ~40-50% |
| CYP3A4 | 5.7 ± 1.1 | ~30% | ~40-50% |
| Data adapted from literature.[4] |
Experimental Protocols
For researchers aiming to investigate these metabolic pathways, the following protocols provide a foundational methodology.
In Vitro Metabolism of Omeprazole using Human Liver Microsomes (HLMs)
Objective: To determine the kinetics of 5-hydroxyomeprazole and omeprazole sulphone formation in a pooled HLM preparation.
Materials:
-
Pooled human liver microsomes (from a reputable supplier)
-
Omeprazole solution (in a suitable solvent like methanol or DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLM protein (typically 0.1-0.5 mg/mL), and varying concentrations of omeprazole.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to HPLC vials and analyze for the concentrations of 5-hydroxyomeprazole, omeprazole sulphone, and residual omeprazole using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation at each substrate concentration and determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.
CYP2C19 Genotyping
Objective: To determine the CYP2C19 genotype of a subject to correlate with pharmacokinetic data.
Materials:
-
Genomic DNA extracted from whole blood or saliva
-
PCR primers and probes specific for the CYP2C19 alleles of interest (e.g., *2, *3, *17)
-
TaqMan genotyping master mix or similar
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the biological sample.
-
PCR Setup: Prepare the PCR reaction mixtures containing the genomic DNA, specific primers and probes for each allele, and the genotyping master mix.
-
Real-Time PCR: Perform the real-time PCR using a thermal cycler with a program consisting of an initial denaturation step, followed by multiple cycles of denaturation and annealing/extension.[7]
-
Allelic Discrimination: The real-time PCR instrument will detect the fluorescence signals from the allele-specific probes, allowing for the determination of the genotype.
-
Phenotype Assignment: Based on the identified genotype, assign the corresponding metabolizer phenotype (PM, IM, EM, or UM).
Conclusion and Future Directions
The formation of 5-hydroxyomeprazole is a well-defined metabolic pathway predominantly governed by the polymorphic enzyme CYP2C19, with a secondary, concentration-dependent contribution from CYP3A4. Understanding the interplay between these two enzymes is paramount for predicting omeprazole's pharmacokinetic variability and for personalizing therapy, particularly in individuals with variant CYP2C19 genotypes. Future research in this area may focus on the development of more selective in vivo probes for CYP2C19 and CYP3A4, further elucidation of the regulatory mechanisms governing the expression of these enzymes, and the application of physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions and the impact of genetic polymorphisms with greater accuracy. The continued investigation into the metabolism of widely used drugs like omeprazole serves as a vital component of advancing precision medicine.
References
-
Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 159-164. [Link]
-
ResearchGate. (n.d.). Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole... | Download Scientific Diagram. Retrieved from [Link]
-
Ono, S., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Journal of Pharmacology and Experimental Therapeutics, 279(2), 653-660. [Link]
-
Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 159-164. [Link]
-
Park, J. Y., et al. (2017). Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers. Journal of Korean Medical Science, 32(5), 729-736. [Link]
-
PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]
-
Kazui, M., et al. (2016). Effects of Omeprazole and Genetic Polymorphism of CYP2C19 on the Clopidogrel Active Metabolite. Drug Metabolism and Disposition, 44(8), 1279-1286. [Link]
-
Li, X., et al. (2019). Systematic Review of Influence of CYP2C19 Genetic Polymorphism on Pharmacokinetics of Omeprazole. Chinese Journal of New Drugs, 28(1), 58-64. [Link]
-
Dean, L. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries. [Link]
-
VandenBrink, B. M., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1387-1395. [Link]
-
Lares-Asseff, I., et al. (2007). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. Journal of Clinical Pharmacology, 47(1), 61-68. [Link]
-
VandenBrink, B. M., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1387-1395. [Link]
-
Miura, M., et al. (2005). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European Journal of Clinical Pharmacology, 61(1), 39-46. [Link]
-
Sychev, D. A., et al. (2018). CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole. Pharmacogenomics and Personalized Medicine, 11, 127-135. [Link]
Sources
- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 5-Hydroxyomeprazole D3: A Technical Guide to Solubility and Stability
Abstract
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of 5-Hydroxyomeprazole D3, a critical deuterated internal standard for the bioanalysis of omeprazole and its metabolites. While specific experimental data for the deuterated analog is limited, this guide synthesizes field-proven insights and established knowledge of omeprazole and its primary hydroxylated metabolite to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms behind its physicochemical properties, present detailed experimental protocols for characterization, and offer data-driven recommendations for its handling and storage to ensure analytical integrity.
Introduction: The Significance of this compound in Pharmaceutical Analysis
Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] The principal metabolite, 5-hydroxyomeprazole, is an inactive form of the drug whose formation is a key step in omeprazole's clearance from the body.[2] The deuterated analog, this compound, serves as an indispensable tool in pharmacokinetic and therapeutic drug monitoring studies.[3][4] Its utility as an internal standard in mass spectrometry and liquid chromatography enables the precise and accurate quantification of omeprazole and its metabolites in biological matrices.[3]
The deuterium labeling in this compound provides a distinct mass shift, facilitating its differentiation from the endogenous analyte. This isotopic substitution, however, does not significantly alter the fundamental physicochemical properties of the molecule. Therefore, an understanding of the solubility and stability of omeprazole and its non-deuterated metabolites provides a strong foundation for working with this compound.
This guide will explore these characteristics in detail, providing both the theoretical underpinnings and practical methodologies for their assessment.
Solubility Profile: A Multi-Solvent Perspective
The solubility of a compound is a critical parameter that influences its handling, formulation, and analytical performance. Based on the known characteristics of omeprazole and its analogs, the solubility of this compound is expected to be highly dependent on the nature of the solvent and the pH of the medium.
General Solubility Characteristics
This compound, like its parent compound, is anticipated to exhibit good solubility in polar organic solvents and limited solubility in aqueous solutions, particularly at neutral and acidic pH. The presence of the hydroxyl group in 5-hydroxyomeprazole increases its hydrophilicity compared to omeprazole.[2]
A summary of expected solubility for this compound, extrapolated from data on omeprazole, is presented below:
| Solvent | Expected Solubility | Rationale and Key Considerations |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of disrupting intermolecular forces. Omeprazole has a solubility of approximately 30 mg/mL in DMSO.[5] |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent with similar properties to DMSO. Omeprazole's solubility in DMF is also around 30 mg/mL.[5] |
| Ethanol | Moderate | A polar protic solvent. Omeprazole exhibits a solubility of approximately 5 mg/mL in ethanol.[5] |
| Methanol | Moderate to High | A polar protic solvent, generally a good solvent for compounds of this nature. |
| Acetonitrile | Moderate | A polar aprotic solvent commonly used in reversed-phase chromatography. |
| Chloroform | Slightly Soluble | A less polar organic solvent.[] |
| Aqueous Buffers | pH-Dependent | Sparingly soluble, with increased solubility in alkaline conditions (pH > 8).[5][7] Omeprazole has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[5] |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a standardized shake-flask method can be employed. This protocol ensures the generation of reliable and reproducible data.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Methanol, Acetonitrile, Water, pH 7.4 Phosphate Buffer)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Ensure a solid excess of the compound is visible in each vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
-
Quantification:
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
-
Diagram of the Solubility Determination Workflow:
Caption: Workflow for solubility determination of this compound.
Stability Profile: Understanding Degradation Pathways
The stability of this compound is paramount for its use as an internal standard. Degradation can lead to inaccurate quantification and compromise the integrity of analytical data. The stability of omeprazole and its metabolites is known to be influenced by pH, temperature, and light.[8][9]
pH-Dependent Stability
Omeprazole and its analogs are notoriously unstable in acidic conditions, where they undergo rapid degradation.[7][10][11] Conversely, they exhibit significantly greater stability in alkaline environments.[7][10] This pH-dependent stability is a critical consideration for the preparation and storage of stock solutions and analytical samples.
| Condition | Expected Stability | Degradation Pathway and Rationale |
| Acidic (pH < 6) | Low | Rapid degradation. The benzimidazole ring system is susceptible to acid-catalyzed rearrangement and degradation, forming various products.[11] |
| Neutral (pH ~7) | Moderate | Gradual degradation can occur. Aqueous solutions are generally not recommended for long-term storage.[5] |
| Alkaline (pH > 8) | High | The molecule is more stable in its deprotonated form, which is favored at higher pH.[7][10] |
Thermal and Photolytic Stability
Exposure to elevated temperatures and light can also accelerate the degradation of omeprazole and its derivatives.[9][12] Therefore, it is crucial to protect solutions of this compound from these environmental factors.
Experimental Protocol for Stability Assessment
A forced degradation study is an essential tool for evaluating the stability of this compound under various stress conditions.
Objective: To assess the stability of this compound under different pH, temperature, and light conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 2, 4, 7.4, 9)
-
Organic solvents (e.g., Methanol, Acetonitrile)
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
HPLC system with a suitable detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO).
-
-
Stress Conditions:
-
pH Stress: Dilute the stock solution in aqueous buffers of varying pH.
-
Thermal Stress: Incubate aliquots of the solution at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Photolytic Stress: Expose aliquots of the solution to controlled light conditions in a photostability chamber.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
-
Quantification:
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and half-life to quantify the stability under each stressor.
-
Diagram of the Stability Assessment Workflow:
Caption: Workflow for the stability assessment of this compound.
Recommendations for Handling and Storage
Based on the established physicochemical properties of omeprazole and its metabolites, the following recommendations are provided to ensure the integrity of this compound:
-
Storage of Solid Material: The solid compound should be stored at -20°C or lower, protected from light and moisture.[4][]
-
Preparation of Stock Solutions:
-
For immediate use, stock solutions can be prepared in organic solvents such as DMSO or methanol.
-
For short-term storage, it is advisable to store stock solutions at -20°C or -80°C.[4]
-
-
Aqueous Solutions: The preparation of aqueous solutions of this compound should be avoided for storage due to its limited stability. If aqueous buffers are necessary for an experiment, they should be prepared fresh and used promptly. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[5] Alkaline buffers (pH > 8) will offer better stability.
Conclusion
While direct, comprehensive studies on the solubility and stability of this compound are not widely available, a robust understanding can be derived from the extensive literature on omeprazole and its primary metabolite, 5-hydroxyomeprazole. The key takeaways for researchers are the compound's good solubility in polar organic solvents, its pH-dependent solubility and stability in aqueous media, and its sensitivity to heat and light. By adhering to the experimental protocols and handling recommendations outlined in this guide, scientists can ensure the accurate and reliable use of this compound as an internal standard, thereby upholding the integrity of their bioanalytical data.
References
-
ResearchGate. (2025). Stability study of omeprazole. Retrieved from [Link]
-
Veeprho. (n.d.). 5-Hydroxy Omeprazole-D3. Retrieved from [Link]
-
Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (n.d.). Retrieved from [Link]
-
Solubility and thermodynamic function of vitamin D3 in different mono solvents. (n.d.). Retrieved from [Link]
-
PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Retrieved from [Link]
-
ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved from [Link]
-
Chula Digital Collections. (1998). The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Retrieved from [Link]
-
KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. (n.d.). Retrieved from [Link]
-
Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]
-
ResearchGate. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Definitive Guide to Utilizing 5-Hydroxyomeprazole-d3 in Preclinical and Clinical Research
A Senior Application Scientist's Perspective on Methodologies, Applications, and Data Interpretation
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical role and practical application of 5-Hydroxyomeprazole-d3 in the research and development of omeprazole and related proton pump inhibitors. Intended for researchers, analytical scientists, and drug metabolism professionals, this document delves into the rationale behind the use of a deuterated internal standard, detailed bioanalytical methodologies, the influence of pharmacogenomics, and troubleshooting strategies. By integrating field-proven insights with robust scientific principles, this guide aims to empower researchers to generate high-quality, reproducible data in their pharmacokinetic, pharmacodynamic, and metabolic studies.
Introduction: The Significance of Omeprazole Metabolism and the Need for a Robust Analytical Standard
Omeprazole, a widely prescribed proton pump inhibitor, effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] However, its therapeutic efficacy and safety are significantly influenced by its extensive hepatic metabolism.[2] The primary metabolic pathway involves the hydroxylation of omeprazole to its inactive metabolite, 5-hydroxyomeprazole, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C19.[1][3] Another key enzyme, CYP3A4, is mainly responsible for the formation of omeprazole sulfone.[3]
The clinical relevance of this metabolic pathway is underscored by the genetic polymorphism of the CYP2C19 gene.[4] Individuals can be classified into different metabolizer phenotypes, ranging from poor to ultrarapid metabolizers, leading to substantial inter-individual variability in omeprazole plasma concentrations and, consequently, its therapeutic effect.[4][5] Therefore, the accurate quantification of both omeprazole and 5-hydroxyomeprazole in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and pharmacogenetic (PGx) studies.[2]
To achieve the high degree of accuracy and precision required in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. 5-Hydroxyomeprazole-d3, a deuterated analog of the primary metabolite, serves this purpose exceptionally well. Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and co-ionization effectively normalizes for variations in sample handling and matrix effects, leading to highly reliable and reproducible quantitative data.
Synthesis of 5-Hydroxyomeprazole-d3: A Conceptual Overview
While the precise, proprietary synthesis of commercially available 5-Hydroxyomeprazole-d3 is not publicly disclosed, a plausible synthetic route can be conceptualized based on the established synthesis of 5-hydroxyomeprazole and common deuteration techniques.[6] The synthesis of the non-deuterated 5-hydroxyomeprazole involves the coupling of a substituted pyridine precursor with 5-methoxy-1H-benzimidazolethiol, followed by oxidation.[6]
To introduce the deuterium atoms, a likely strategy would involve the use of a deuterated starting material, specifically a deuterated methoxy-containing precursor for the benzimidazole ring. For instance, starting with a deuterated version of a precursor like 4-methoxy-3,5-dimethyl-2-pyridylcarbinol would introduce the deuterium label at a stable position on the molecule. General methods for introducing deuterium into organic molecules include catalytic H-D exchange using deuterium gas (D2) and a metal catalyst like Palladium on carbon (Pd/C) in a deuterated solvent.[7] Another approach is the use of deuterated reagents in specific synthetic steps.[8]
It is crucial that the deuterium label is introduced at a non-exchangeable position to ensure its stability throughout the analytical process.[9] Hydroxyl (-OH) and amine (-NH) protons are readily exchangeable and therefore unsuitable for labeling. The methoxy group (-OCH3) provides a stable position for the three deuterium atoms in 5-Hydroxyomeprazole-d3.
Bioanalytical Methodology: A Validated LC-MS/MS Approach
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive and selective quantification of omeprazole and its metabolites in biological fluids.[10] The use of 5-Hydroxyomeprazole-d3 as an internal standard is integral to a robust and reliable method.
Sample Preparation: Extracting Analytes from a Complex Matrix
The initial and most critical step in the bioanalytical workflow is the efficient extraction of the analytes from the biological matrix, typically plasma or serum, while minimizing interferences. Two common and effective techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 5-Hydroxyomeprazole-d3 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).
-
Vortex for 5 minutes to ensure efficient partitioning of the analytes into the organic phase.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer in a dry ice/isopropanol bath and decant the organic supernatant into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Senior Scientist's Insight: The choice between PPT and LLE depends on the specific requirements of the assay. PPT is a simpler and faster method, suitable for high-throughput analysis. However, it can be more susceptible to matrix effects as it is a less clean extraction method. LLE is more labor-intensive but provides a cleaner extract, which can lead to improved sensitivity and reduced matrix effects. The selection should be guided by thorough method development and validation.
Chromatographic Separation: Achieving Optimal Resolution
Effective chromatographic separation is essential to resolve the analytes from endogenous matrix components and potential isomeric interferences. A reversed-phase C18 or C8 column is typically employed.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax XDB-C8 (50 x 4.6 mm, 5 µm)[6] | Purospher Star C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 8.5[6] | 5 mM Ammonium Bicarbonate in Water, pH 8.0 |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile |
| Gradient | Isocratic (21% B)[6] | Isocratic (70% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | 40°C |
| Injection Volume | 10 µL | 10 µL |
Senior Scientist's Insight: The choice of mobile phase pH is critical for omeprazole and its metabolites due to their basic nature. A slightly alkaline mobile phase (pH 8-8.5) generally provides good peak shape and retention. Method development should involve optimizing the mobile phase composition and gradient to ensure baseline separation of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone.
Mass Spectrometric Detection: High Sensitivity and Specificity
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| 5-Hydroxyomeprazole | 362.1 | 214.1 |
| 5-Hydroxyomeprazole-d3 (IS) | 365.1 | 217.1 |
| Omeprazole Sulfone | 362.1 | 198.1 |
Senior Scientist's Insight: The MRM transitions should be carefully selected and optimized for each analyte and the internal standard to maximize signal intensity and minimize crosstalk. The +3 Da mass difference between 5-Hydroxyomeprazole and its deuterated internal standard ensures no isotopic overlap and allows for accurate quantification.
Method Validation: Ensuring Data Integrity and Reliability
A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose, adhering to guidelines from regulatory bodies such as the FDA.[10]
| Validation Parameter | Acceptance Criteria | Typical Performance with 5-Hydroxyomeprazole-d3 |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | Typically 0.5 - 5 ng/mL in plasma |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible | > 80% with low variability |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | Minimal matrix effects observed due to co-elution with the deuterated IS |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal | Stable under typical storage and handling conditions |
Senior Scientist's Insight: The use of 5-Hydroxyomeprazole-d3 is particularly advantageous in mitigating matrix effects. Because the deuterated standard co-elutes with the analyte and experiences the same ion suppression or enhancement, the ratio of their peak areas remains constant, leading to accurate quantification even in the presence of significant matrix interference.
The Impact of CYP2C19 Polymorphism on Omeprazole Metabolism
The clinical utility of quantifying omeprazole and 5-hydroxyomeprazole is most evident in the context of pharmacogenomics. The CYP2C19 gene is highly polymorphic, leading to distinct metabolizer phenotypes that significantly impact drug exposure.[4]
| CYP2C19 Phenotype | Genotype Examples | Expected Omeprazole Exposure (AUC) | Clinical Implication |
| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Significantly Decreased | Potential for treatment failure at standard doses. |
| Normal Metabolizer (NM) | 1/1 | Normal | Standard dosing is generally effective. |
| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Moderately Increased | Generally good response to standard doses. |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Significantly Increased[5] | Increased risk of adverse effects; may require dose reduction. |
Senior Scientist's Insight: The metabolic ratio (MR) of omeprazole to 5-hydroxyomeprazole can serve as a phenotypic marker for CYP2C19 activity. A lower MR indicates slower metabolism (as seen in poor metabolizers), while a higher MR suggests more rapid metabolism. This phenotypic information, combined with genotypic data, can provide a more complete picture of an individual's metabolic capacity and guide personalized dosing strategies.
Troubleshooting Common Issues in the Bioanalysis of Omeprazole and its Metabolites
Even with a well-validated method, challenges can arise during routine sample analysis.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust mobile phase pH to be ~2 units away from the pKa of the analytes. - Replace the column. - Dilute the sample. |
| Low Analyte Recovery | - Inefficient extraction. - Analyte degradation during sample processing. | - Optimize the extraction solvent and procedure. - Ensure samples are kept on ice and processed quickly. Omeprazole is acid-labile. |
| High Variability in Results | - Inconsistent sample preparation. - Matrix effects not fully compensated. - Instrument instability. | - Ensure consistent and precise pipetting and vortexing. - Evaluate and optimize the internal standard concentration. - Perform instrument maintenance and calibration. |
| Isotopic Exchange of Deuterated Standard | - Unstable labeling position. - Harsh sample preparation or chromatographic conditions. | - Ensure the deuterium label is on a non-exchangeable carbon atom.[9] - Avoid extreme pH and high temperatures in the analytical method. |
Conclusion: The Indispensable Role of 5-Hydroxyomeprazole-d3 in Advancing Omeprazole Research
5-Hydroxyomeprazole-d3 is an essential tool for any laboratory conducting research on omeprazole. Its use as an internal standard in LC-MS/MS bioanalysis provides the accuracy, precision, and robustness necessary to generate high-quality data for pharmacokinetic, pharmacodynamic, and pharmacogenetic studies. By understanding the principles of its application, mastering the analytical methodologies, and being aware of the potential challenges, researchers can confidently and effectively utilize 5-Hydroxyomeprazole-d3 to advance our understanding of omeprazole's clinical pharmacology and contribute to the development of personalized medicine approaches for acid-related disorders.
References
- Benchchem. (n.d.). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
- Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. Arkivoc, 2016(3), 339-351.
- Li, H., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. Journal of Medicinal Chemistry, 65(3), 2284–2296.
- National Center for Biotechnology Information. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries.
- National Center for Biotechnology Information. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries.
- ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.
- Gao, Y., et al. (2021). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- Khan, M. A., et al. (2024). Development and validation of a reversed-phase HPLC-UV method for simultaneous determination of levosulpiride and omeprazole in human plasma. Scientific Reports, 14(1), 1-11.
- Hohmann, N., et al. (2020). CYP2C19 phenotype–genotype correlation: log metabolic ratio of omeprazole/5‐OH omeprazole in relation to CYP2C92/2 (PM), 1/2 (IM), 1/1 (NM), 1/17 (RM) and 17/17 (UM).
- Mena-Alistar, C., et al. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. Organic & Biomolecular Chemistry, 22(8), 1616-1620.
- van der Schaar, J., et al. (2023). The impact of CYP2C19 genotype on phenoconversion by concomitant medication. Frontiers in Pharmacology, 14, 1195653.
- Khan, A. Q., et al. (2018). A new sensitive HPLC/UV method for simultaneous determination of paclitaxel, sorafenib and omeprazole in standard solutions and. African Journal of Pharmacy and Pharmacology, 12(16), 193-201.
- ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Nagata, Y., et al. (2021). Synthetic strategy of deuterium-labeled D3 metabolites. Journal of Steroid Biochemistry and Molecular Biology, 212, 105934.
- Wales, T. E., & Engen, J. R. (2006). Considerations in the analysis of hydrogen exchange mass spectrometry data. Journal of the American Society for Mass Spectrometry, 17(12), 1680-1688.
- Abouir, K., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology, 135(5), 755-766.
- U.S. Food and Drug Administration. (n.d.). PRILOSEC (omeprazole) Label.
- Vijayaraghavan, R., et al. (2011). Bio-analytical method development and validation for omeprazole using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475.
- Khuda, F., et al. (2016). Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1175-1182.
- Li, W., & Tse, F. L. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 554-563.
- Abdelazim, A. H., & Ramzy, S. (2022).
- U.S. Food and Drug Administration. (2018).
- Kearns, G. L., Leeder, J. S., & Gaedigk, A. (2010). Impact of the CYP2C19* 17 allele on the pharmacokinetics of omeprazole and pantoprazole in children: evidence for a differential effect. Drug Metabolism and Disposition, 38(6), 894-897.
- Al-Ghamdi, M. S., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8868956.
- Renberg, L., Simonsson, R., & Hoffmann, K. J. (1989). Identification of two main urinary metabolites of [14C]omeprazole in humans. Drug metabolism and disposition, 17(1), 69-76.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. api.unil.ch [api.unil.ch]
- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 5-Hydroxyomeprazole-D3 in Human Plasma
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 5-Hydroxyomeprazole-D3 from human plasma. 5-Hydroxyomeprazole is the primary cytochrome P450 (CYP2C19) mediated metabolite of omeprazole, a widely used proton pump inhibitor.[1] The use of a deuterated internal standard, such as 5-Hydroxyomeprazole-D3, is crucial for accurate quantification in bioanalytical studies by correcting for variability during sample preparation and analysis.[2][3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for pharmacokinetic and metabolic studies. The methodology leverages a reversed-phase SPE mechanism, ensuring high recovery and removal of endogenous plasma components prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Rationale for a Deuterated Internal Standard and Rigorous Sample Preparation
The quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. 5-Hydroxyomeprazole is the major metabolite of omeprazole, and its concentration in plasma provides valuable insights into the metabolic profile of the parent drug.[1] To achieve accurate and precise measurement, especially in complex matrices like plasma, a robust sample preparation method is paramount.[5] Solid-phase extraction (SPE) is a widely adopted technique that offers significant advantages over methods like liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[6][7]
The use of a stable isotope-labeled internal standard, such as 5-Hydroxyomeprazole-D3, is the gold standard in quantitative bioanalysis.[4] These internal standards have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction and ionization.[2][4] This co-eluting characteristic allows for the correction of any sample loss during the multi-step SPE process and compensates for matrix effects in the mass spectrometer, ultimately leading to more accurate and reliable data.[3] This protocol is developed in line with the principles of bioanalytical method validation as outlined by regulatory bodies like the FDA.[8][9][10]
The Chemistry of 5-Hydroxyomeprazole and the SPE Strategy
5-Hydroxyomeprazole is a more polar molecule than its parent compound, omeprazole, due to the addition of a hydroxyl group.[11] This increased polarity influences its interaction with the SPE sorbent. This protocol employs a reversed-phase SPE strategy, which is ideal for extracting non-polar to moderately polar compounds from a polar (aqueous) matrix like plasma.[12][13] The stationary phase in the SPE cartridge is non-polar (e.g., C18 or a polymeric sorbent), and the analytes are retained through hydrophobic interactions.[12]
The general workflow for this reversed-phase SPE protocol involves the following key steps, each optimized for the specific properties of 5-Hydroxyomeprazole-D3:
-
Sample Pre-treatment: To disrupt protein binding and ensure the analyte is available for extraction.
-
Conditioning: To activate the stationary phase.
-
Equilibration: To prepare the stationary phase for the sample matrix.
-
Loading: To apply the sample and retain the analyte.
-
Washing: To remove endogenous interferences.
-
Elution: To recover the analyte of interest.
The following diagram illustrates the logical flow of the solid-phase extraction process:
Caption: Figure 1: General workflow of the solid-phase extraction protocol.
Detailed Experimental Protocol
This protocol is a robust starting point and may require minor optimization based on the specific LC-MS/MS system and desired sensitivity.
Materials and Reagents
| Reagent/Material | Grade | Vendor |
| 5-Hydroxyomeprazole-D3 | Analytical Standard (≥98% purity) | Commercially Available |
| Human Plasma (K2EDTA) | Bioanalytical Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Water | Deionized, 18 MΩ·cm | In-house or Commercial |
| Formic Acid | LC-MS Grade | Commercially Available |
| Ammonium Hydroxide | ACS Grade | Commercially Available |
| Reversed-Phase SPE Cartridges | e.g., Polymeric Sorbent, 30 mg, 1 mL | Commercially Available |
Sample Pre-treatment
The goal of this step is to precipitate plasma proteins and release the analyte.
-
Thaw human plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of the plasma sample.
-
Spike with the appropriate concentration of 5-Hydroxyomeprazole-D3 working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
This procedure should be performed using a vacuum manifold.
| Step | Solvent | Volume | Action | Rationale |
| 1. Conditioning | Methanol | 1 mL | Pass through the cartridge. | Wets the sorbent and activates the stationary phase for interaction with the analyte.[5][14] |
| 2. Equilibration | Water | 1 mL | Pass through the cartridge. | Prepares the sorbent for the aqueous sample matrix, maximizing analyte retention.[5][14] |
| 3. Sample Loading | Pre-treated plasma supernatant | ~600 µL | Load onto the cartridge at a slow, consistent flow rate (~1 mL/min). | The analyte and internal standard are retained on the non-polar sorbent via hydrophobic interactions. |
| 4. Washing | 5% Methanol in Water | 1 mL | Pass through the cartridge. | Removes polar, water-soluble interferences without eluting the analyte of interest.[15] |
| 5. Elution | Methanol | 1 mL | Pass through the cartridge into a clean collection tube. | A strong organic solvent disrupts the hydrophobic interactions, eluting the analyte and internal standard.[14][16] |
Note: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps for silica-based sorbents.[17] For polymeric sorbents, this is less critical.
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
Method Validation Considerations
A validated bioanalytical method is essential for regulatory submissions.[8] Key parameters to assess according to FDA and other regulatory guidelines include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]
-
Accuracy and Precision: To be assessed at multiple concentration levels (LOD, LQC, MQC, HQC).[18][19]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[18]
Troubleshooting Common SPE Issues
| Problem | Potential Cause | Solution |
| Low Recovery | Incomplete elution | Use a stronger elution solvent or increase the elution volume. |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. Ensure proper pH adjustment of the sample if the analyte is ionizable. | |
| Sorbent drying out (silica-based) | Do not allow air to pass through the cartridge between conditioning, equilibration, and loading steps.[17] | |
| High Variability | Inconsistent flow rates | Use a vacuum manifold with flow control or an automated SPE system. |
| Incomplete protein precipitation | Ensure thorough vortexing and adequate centrifugation. | |
| Poor Clean-up | Ineffective wash step | Optimize the wash solvent by slightly increasing the percentage of organic solvent without eluting the analyte. |
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of 5-Hydroxyomeprazole-D3 from human plasma. By leveraging a reversed-phase SPE mechanism and a deuterated internal standard, this method offers high recovery and excellent clean-up, making it suitable for sensitive and reliable quantification by LC-MS/MS. This protocol serves as a strong foundation for researchers in drug metabolism and pharmacokinetics, and can be readily adapted and validated for specific study requirements.
References
-
Pérez-López, M., et al. (2006). Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1646-1653. Available from: [Link]
-
Reddy, G. S., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical Sciences and Research, 7(3), 1165-1173. Available from: [Link]
-
Zhang, Y., et al. (2014). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 4(5), 325-332. Available from: [Link]
-
Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 459. Available from: [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available from: [Link]
-
MDPI. (2023). Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. Molecules, 28(14), 5489. Available from: [Link]
-
Rocío-Bautista, P., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6649. Available from: [Link]
-
Ramakrishna, N. V., et al. (2000). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 305-316. Available from: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]
-
Hawach Scientific. (2023). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Available from: [Link]
-
ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole. Available from: [Link]
-
ResearchGate. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
LCGC International. (2001). Understanding and Improving Solid-Phase Extraction. Available from: [Link]
-
ResearchGate. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. Available from: [Link]
-
Diva-portal.org. (2021). Quality by Design Method Development For the Analysis of Omeprazole. Available from: [Link]
-
Shimadzu. (n.d.). 5-Hydroxyomeprazole. Available from: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]
-
MDPI. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Available from: [Link]
-
ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Available from: [Link]
-
Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. Available from: [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Semantic Scholar. (2016). an lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available from: [Link]
-
PubChem. (n.d.). 5'-Hydroxyomeprazole, R-. Available from: [Link]
-
Polish Pharmaceutical Society. (2010). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Available from: [Link]
-
LCGC International. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. specartridge.com [specartridge.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. hhs.gov [hhs.gov]
- 19. Quality by Design Method Development For the Analysis of Omeprazole [diva-portal.org]
Application Note: Validated LC-MS/MS Assay for 5-Hydroxyomeprazole Phenotyping
Method Development & Validation Guide using 5-Hydroxyomeprazole-D3 Internal Standard
Introduction & Scientific Context
5-Hydroxyomeprazole (5-OH-OMP) is the primary metabolite of the proton pump inhibitor Omeprazole, formed exclusively by the polymorphic enzyme CYP2C19 .[1] Consequently, the metabolic ratio of Omeprazole to 5-OH-OMP in human plasma is the gold-standard phenotypic marker for assessing CYP2C19 activity in vivo.
This application note details the development and validation of a high-throughput LC-MS/MS assay. Unlike methods relying on structural analogs (e.g., Lansoprazole) as internal standards, this protocol utilizes 5-Hydroxyomeprazole-D3 (5-OH-OMP-D3) . The use of a stable isotope-labeled internal standard (SIL-IS) is critical for regulatory compliance (FDA/EMA) as it compensates for matrix effects, ionization suppression, and extraction variability more effectively than non-labeled analogs.
Core Mechanism: CYP2C19 Phenotyping
The assay quantifies the hydroxylation capacity of the liver.
-
Substrate: Omeprazole (OMP)
-
Enzyme: CYP2C19 (Polymorphic: PM, IM, EM, UM phenotypes)[2]
-
Marker: Plasma Concentration Ratio
Figure 1: Metabolic pathway of Omeprazole highlighting the specific CYP2C19-mediated formation of 5-Hydroxyomeprazole.
Chemical & Reagent Profile
| Component | Chemical Name | CAS / Identifier | Function |
| Analyte | 5-Hydroxyomeprazole | 92340-57-3 | Target Metabolite |
| IS | 5-Hydroxyomeprazole-D3 | N/A (Custom/Com) | Internal Standard |
| Parent | Omeprazole | 73590-58-6 | Probe Drug (Ratio Calc) |
| Solvent A | 0.1% Formic Acid in Water | LC-MS Grade | Mobile Phase (Aqueous) |
| Solvent B | Acetonitrile (ACN) | LC-MS Grade | Mobile Phase (Organic) |
| Precipitant | Acetonitrile (Cold) | HPLC Grade | Protein Precipitation |
Critical Note on IS Selection: Ensure your 5-OH-OMP-D3 has an isotopic purity of >99% to prevent contribution to the native analyte signal (cross-talk).
Instrumentation & Conditions
Liquid Chromatography (LC)[4][7]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 - 5 µL
Gradient Profile:
| Time (min) | % Solvent A (0.1% FA/H2O) | % Solvent B (ACN) | Phase |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold |
| 3.00 | 10 | 90 | Elution |
| 4.00 | 10 | 90 | Wash |
| 4.10 | 90 | 10 | Re-equilibration |
| 6.00 | 90 | 10 | End |
Mass Spectrometry (MS/MS)[4]
-
Mode: ESI Positive (+)[4]
-
Scan Type: Multiple Reaction Monitoring (MRM)[4]
-
Source Temp: 500°C | Capillary Voltage: 3.5 kV
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
|---|---|---|---|---|
| 5-OH-OMP | 362.1 | 214.1 | 30 | 15 |
| 5-OH-OMP-D3 | 365.1 | 214.1* | 30 | 15 |
| Omeprazole | 346.1 | 198.1 | 25 | 12 |
*Method Development Note: The transition for D3 depends on the position of the deuterium label. If the label is on the benzimidazole ring (common), the fragment (pyridine moiety) will be 214.1. If the label is on the pyridine ring, the fragment will be 217.1. Always perform a product ion scan on your specific IS lot.
Experimental Protocol
Standard & QC Preparation[8]
-
Stock Solutions: Prepare 1.0 mg/mL stocks of 5-OH-OMP and 5-OH-OMP-D3 in Methanol. Store at -20°C.
-
Working Standard (WS): Dilute 5-OH-OMP stock with 50:50 Methanol:Water to create a calibration range (e.g., 10, 20, 50, 100, 200, 500, 1000 ng/mL).
-
IS Working Solution: Dilute 5-OH-OMP-D3 to a fixed concentration of 200 ng/mL in Acetonitrile.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is chosen for high throughput. While LLE (Liquid-Liquid Extraction) offers cleaner extracts, PPT is sufficient for the µg/mL levels seen in phenotyping.
-
Aliquot: Transfer 50 µL of human plasma (sample/calibrator) into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 150 µL of IS Working Solution (Acetonitrile containing 5-OH-OMP-D3).
-
Mechanism:[1] The ACN acts as the precipitant; adding the IS directly to the precipitant ensures immediate integration with the matrix.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Dilution (Optional): If the supernatant is too strong or peak shape is poor due to high organic content, transfer 100 µL supernatant to a fresh vial and dilute with 100 µL 0.1% Formic Acid in Water.
-
Analyze: Inject supernatant onto LC-MS/MS.
Figure 2: Sample preparation workflow utilizing "Crash and Shoot" protein precipitation.
Validation Framework (FDA / ICH M10)[9]
To ensure scientific integrity, the assay must be validated against the FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .
Selectivity & Specificity[10][11][12]
-
Requirement: Analyze blank plasma from 6 individual sources.
-
Acceptance: Interference at the retention time of 5-OH-OMP must be < 20% of the LLOQ response. Interference for the IS must be < 5% of the average IS response.
Linearity
-
Range: 10 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting:
linear regression. -
Criteria:
. Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
Accuracy & Precision[10][11][13]
-
QC Levels: LLOQ (10 ng/mL), Low (30 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
Intra-run: 5 replicates per level in a single run.
-
Inter-run: 3 separate runs over 3 days.
-
Criteria: CV% and Bias% must be within ±15% (±20% for LLOQ).
Matrix Effect (Critical for D3)
Since 5-OH-OMP-D3 is a stable isotope, it should compensate for matrix effects (ME).
-
Calculation:
-
IS-Normalized ME: The Matrix Factor (MF) of the analyte divided by the MF of the IS. This ratio should be close to 1.0, proving the D3 analog effectively tracks the analyte.
Troubleshooting & Expert Insights
-
Peak Tailing: 5-Hydroxyomeprazole is basic. If tailing occurs, ensure your mobile phase pH is acidic (Formic Acid) or add 5mM Ammonium Formate to buffer the ionization.
-
IS Signal Variability: If the D3 signal fluctuates, check for deuterium exchange. Ensure the stock solution is not stored in protic solvents (like water/methanol) for extended periods at room temperature; Acetonitrile is preferred for working solutions.
-
Carryover: Omeprazole is "sticky." If you see carryover in blanks after a high standard, add a needle wash step with 50:50 Methanol:Isopropanol.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH. (2022).[7][8] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[9] [Link]
-
Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. shimadzu.com [shimadzu.com]
- 9. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitation of Omeprazole and 5-Hydroxyomeprazole in Human Plasma using 5-Hydroxyomeprazole-d3 by LC-MS/MS for Therapeutic Drug Monitoring
Introduction: The Clinical Imperative for Omeprazole Monitoring
Omeprazole, a cornerstone of the proton pump inhibitor (PPI) class, is extensively prescribed for the management of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Despite its widespread use, omeprazole exhibits significant interindividual pharmacokinetic variability, primarily driven by genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme.[3] This enzyme is the principal catalyst for the metabolic conversion of omeprazole to its main, inactive metabolite, 5-hydroxyomeprazole.[4]
Individuals can be classified based on their CYP2C19 genotype as poor, intermediate, extensive, or ultrarapid metabolizers, leading to substantial differences in drug clearance and plasma concentrations.[3] Poor metabolizers may experience exaggerated drug exposure and an increased risk of adverse effects, while ultrarapid metabolizers might face therapeutic failure at standard doses due to rapid drug elimination.[3] Consequently, Therapeutic Drug Monitoring (TDM) that measures both the parent drug (omeprazole) and its key metabolite (5-hydroxyomeprazole) offers a powerful tool for dose individualization. The metabolic ratio of omeprazole to 5-hydroxyomeprazole in plasma serves as a reliable phenotypic marker for CYP2C19 activity, enabling clinicians to tailor therapy for optimal efficacy and safety.[5][6]
This application note provides a detailed, validated protocol for the simultaneous quantification of omeprazole and 5-hydroxyomeprazole in human plasma using a stable isotope-labeled internal standard, 5-Hydroxyomeprazole-d3, by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Role of a Stable Isotope-Labeled Internal Standard
In LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for achieving the highest accuracy and precision.[7] 5-Hydroxyomeprazole-d3 is an ideal IS for this assay for several key reasons:
-
Physicochemical Similarity : Being structurally identical to the analyte (5-hydroxyomeprazole) with only a difference in isotopic mass, it co-elutes chromatographically and exhibits nearly identical behavior during sample extraction, and ionization in the mass spectrometer source.
-
Correction for Matrix Effects : It effectively compensates for variations in signal suppression or enhancement caused by the complex biological matrix (plasma), a common challenge in bioanalysis.
-
Improved Precision : The SIL IS normalizes for any analyte loss during the multi-step sample preparation process, significantly improving the precision and reproducibility of the measurement.[8]
Caption: Logic of using a Stable Isotope-Labeled Internal Standard (SIL IS).
Metabolic Pathway of Omeprazole
The hydroxylation of omeprazole at the 5-position of the benzimidazole ring is the primary metabolic pathway, governed by the polymorphic CYP2C19 enzyme. A secondary pathway, catalyzed mainly by CYP3A4, leads to the formation of omeprazole sulfone.[4] Monitoring the parent drug and the 5-hydroxy metabolite is therefore crucial for phenotyping CYP2C19 activity.
Caption: Major metabolic pathways of omeprazole.
Detailed Bioanalytical Protocol
This protocol is designed for the extraction and analysis of omeprazole and 5-hydroxyomeprazole from human plasma, validated according to principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[9]
Materials and Reagents
-
Reference Standards: Omeprazole, 5-Hydroxyomeprazole
-
Internal Standard: 5-Hydroxyomeprazole-d3[7]
-
Solvents: HPLC-grade Methanol, Acetonitrile
-
Reagents: Formic Acid, Ammonium Acetate, Deionized Water
-
Biological Matrix: Human plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Omeprazole, 5-Hydroxyomeprazole, and 5-Hydroxyomeprazole-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Omeprazole and 5-Hydroxyomeprazole stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-Hydroxyomeprazole-d3 stock solution in 50:50 (v/v) methanol:water. The concentration should be optimized to produce a stable and adequate response.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting these analytes from plasma.[1]
-
Aliquot: Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL 5-Hydroxyomeprazole-d3 working solution to all tubes (except for the blank matrix).
-
Precipitate: Add 300 µL of acetonitrile.
-
Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject a portion of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax XDB-C8, 50 x 4.6 mm) is suitable.[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium acetate or 0.1% formic acid.[9][11]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[10]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Omeprazole | 346.1 | 198.1 | [10] |
| 5-Hydroxyomeprazole | 362.1 | 214.1 | [10] |
| 5-Hydroxyomeprazole-d3 (IS) | 365.1 | 214.1 | Precursor mass +3 Da from analyte. Product ion is typically the same stable fragment. |
Note: The MRM transition for 5-Hydroxyomeprazole-d3 is based on the known fragmentation of the parent molecule and the addition of three deuterium atoms. The most abundant and stable product ion is often conserved between the analyte and its SIL IS.
Method Validation
The described method should be fully validated according to regulatory guidelines. Key validation parameters and typical acceptance criteria are summarized below.[9]
Table 2: Summary of Method Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | Establish the relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99 over a range of 1.0 to 1000 ng/mL.[9] |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ).[9] |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analytes and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Recovery | Assess the efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | Evaluate the ion suppression or enhancement from the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Assess analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration should be within ±15% of the nominal concentration.[9] |
Application to Therapeutic Drug Monitoring
-
Sample Collection: Collect blood samples at a standardized time post-dose (e.g., 3 hours after oral administration) to allow for determination of the metabolic ratio.[5]
-
Analysis: Analyze patient plasma samples using the validated LC-MS/MS protocol.
-
Data Interpretation: Calculate the plasma concentrations of omeprazole and 5-hydroxyomeprazole.
-
Phenotyping: Determine the metabolic ratio (MR) of Omeprazole concentration / 5-Hydroxyomeprazole concentration. This ratio helps to classify the patient's CYP2C19 metabolizer status.[5][12]
-
Dose Adjustment: Based on the metabolizer phenotype, clinicians can adjust the omeprazole dosage to achieve the desired therapeutic effect while minimizing potential side effects. Clinical practice guidelines recommend considering a 50-100% dose increase for ultrarapid metabolizers and a 50% dose decrease for intermediate and poor metabolizers.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and accurate tool for the simultaneous quantification of omeprazole and its primary metabolite, 5-hydroxyomeprazole. The strategic use of 5-Hydroxyomeprazole-d3 as an internal standard is critical for ensuring the reliability of the data. This assay is eminently suitable for TDM, enabling clinicians to perform CYP2C19 phenotyping and personalize omeprazole therapy. By moving beyond a "one-size-fits-all" approach, this methodology supports the optimization of treatment for acid-related disorders, enhancing both patient safety and therapeutic outcomes.
References
-
protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Available from: [Link]
-
ResearchGate. (n.d.). MRM transitions used for detection of the vitamin D metabolites. Available from: [Link]
-
PubMed. (n.d.). CYP2C19 genotype and phenotype determined with omeprazole in patients with acid-related disorders with and without Helicobacter pylori infection. Available from: [Link]
-
PubMed. (n.d.). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
ResearchGate. (2022). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Available from: [Link]
-
PlumX. (n.d.). LC–MS/MS bioassay of four proton pump inhibitors. Available from: [Link]
-
PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Available from: [Link]
-
PubMed. (n.d.). Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. Available from: [Link]
-
Al-Salami, H., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available from: [Link]
-
Abouir, K., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]
-
The American Journal of Health-System Pharmacy. (2023). Implementation of CYP2C19 genotyping to guide proton pump inhibitor use at an academic health center. Available from: [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). CYP2C19 proton pump inhibitors guideline revised. Available from: [Link]
-
PubMed. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Available from: [Link]
-
SciSpace. (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available from: [Link]
-
Veeprho. (n.d.). 5-Hydroxy Omeprazole-D3 | CAS 2748479-83-4. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Proton Pump Inhibitors (PPI). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.cpicpgx.org [files.cpicpgx.org]
- 3. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2C19 genotype and phenotype determined with omeprazole in patients with acid-related disorders with and without Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. binasss.sa.cr [binasss.sa.cr]
experimental design for pharmacokinetic studies using 5-Hydroxyomeprazole D3
Abstract
This guide outlines the experimental design for pharmacokinetic (PK) studies utilizing 5-Hydroxyomeprazole-d3 as a stable isotope-labeled internal standard (SIL-IS). 5-Hydroxyomeprazole is the primary metabolite of Omeprazole, mediated exclusively by the polymorphic enzyme CYP2C19 .[1][2] Accurate quantification of this metabolite, alongside the parent drug, is the gold standard for phenotyping CYP2C19 activity in clinical and preclinical settings. This protocol addresses the specific challenges of Omeprazole bioanalysis—specifically its acid instability and matrix suppression—by leveraging the physiochemical mirroring of the D3 isotope to ensure regulatory compliance (FDA/EMA).
Part 1: The Mechanistic Basis & Experimental Strategy
The Biological Context: CYP2C19 Phenotyping
Omeprazole is a "probe drug."[3] Its clearance rate is a direct proxy for CYP2C19 enzymatic activity. The metabolic ratio (MR) of Omeprazole (Parent) to 5-Hydroxyomeprazole (Metabolite) stratifies subjects into Poor (PM), Intermediate (IM), Extensive (EM), or Ultra-rapid Metabolizers (UM).[4]
-
Why 5-Hydroxyomeprazole-d3? In LC-MS/MS, matrix effects (ion suppression/enhancement) can skew results. Because 5-Hydroxyomeprazole-d3 co-elutes with the analyte but is mass-differentiated, it experiences the exact same ionization environment. This auto-corrects for extraction variability and ionization efficiency, a requirement for robust PK data under FDA Bioanalytical Method Validation Guidance (2018).
Pathway Visualization
Figure 1: Metabolic pathway of Omeprazole showing the CYP2C19-mediated hydroxylation and the normalization role of the D3 internal standard.
Part 2: Detailed Experimental Protocol
Materials & Reagents
-
Internal Standard (IS): 5-Hydroxyomeprazole-d3 (Isotopic purity >99%).
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Bicarbonate (AmBic).
Instrumentation & Conditions
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS). Chromatography Strategy: Omeprazole is acid-labile . Traditional acidic mobile phases (Formic acid) can cause on-column degradation. This protocol uses a high-pH reverse-phase method to maximize stability and sensitivity.
| Parameter | Specification | Causality / Rationale |
| Column | Waters XBridge C18 BEH (2.1 x 50mm, 1.7 µm) | High-pH stability (up to pH 12) is required. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.5) | Alkaline pH keeps Omeprazole stable and deprotonated. |
| Mobile Phase B | Acetonitrile (100%) | Strong organic eluent for hydrophobic resolution. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization (ESI) efficiency. |
| Run Time | 4.5 minutes | High-throughput capability for large clinical cohorts. |
Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode. Although high pH is used, ESI+ is often more sensitive for these nitrogenous compounds.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Omeprazole | 346.1 | 198.0 | 15 | 50 |
| 5-OH-Omeprazole | 362.1 | 214.1 | 18 | 50 |
| 5-OH-Omep-d3 (IS) | 365.1 | 217.1 | 18 | 50 |
Note: The +3 mass shift in the product ion (214
Sample Preparation: Protein Precipitation (PPT)
Why PPT? It is faster than Solid Phase Extraction (SPE) and, when corrected by a D3-IS, offers sufficient recovery without the cost of SPE cartridges.
-
Thaw plasma samples on ice (Omeprazole degrades at room temp).
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Spike IS: Add 20 µL of 5-Hydroxyomeprazole-d3 working solution (500 ng/mL in MeOH).
-
Precipitate: Add 200 µL of chilled Acetonitrile.
-
Vortex aggressively for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 10mM Ammonium Bicarbonate (to buffer the pH before injection).
Part 3: Validation & Quality Control (Self-Validating Systems)
To ensure "Trustworthiness" (E-E-A-T), the experimental design must include internal checks.
System Suitability Test (SST)
Before running samples, inject a neat standard of the analyte and IS six times.
-
Acceptance Criteria: retention time variability < 2% CV; Area response < 5% CV.
Linearity & Calibration
Construct a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .
-
Weighting:
(Linear regression). -
Requirement:
.
Stability Checks (Crucial for Omeprazole)
Due to instability, you must validate:
-
Bench-top stability: 4 hours on ice.
-
Autosampler stability: 24 hours at 10°C.
-
Freeze-thaw: 3 cycles at -80°C.
Workflow Logic Diagram
Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity and normalization.
Part 4: Data Analysis & Interpretation
Calculating the Metabolic Ratio
The primary output of this PK study is the CYP2C19 phenotype.[8]
-
PM (Poor Metabolizer): High MR (> 10). The drug is not cleared effectively.
-
EM (Extensive Metabolizer): Low MR (< 1). Rapid conversion to the metabolite.
Acceptance Criteria (FDA 2018)
-
Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).
-
Precision: CV within 15% (20% for LLOQ).
-
IS Variation: The peak area of 5-Hydroxyomeprazole-d3 should not vary by more than ±50% across the entire run.
References
-
Food and Drug Administration (FDA). (2018).[9][10] Bioanalytical Method Validation Guidance for Industry.[9][10][11] U.S. Department of Health and Human Services.[9][10] [Link]
-
Hofmann, U., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. British Journal of Clinical Pharmacology. [Link]
-
Shimadzu Application News. (2016). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma.[12][13][Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13306567, 5-Hydroxyomeprazole.[Link]
Sources
- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 3. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hhs.gov [hhs.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. shimadzu.com [shimadzu.com]
- 13. scispace.com [scispace.com]
Application Note: High-Throughput Screening for CYP2C19 Inhibition Using 5-Hydroxyomeprazole-d3 and LC-MS/MS
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays to evaluate cytochrome P450 2C19 (CYP2C19) inhibition. We detail a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that utilizes omeprazole as a probe substrate and the stable isotope-labeled 5-Hydroxyomeprazole-d3 as an internal standard for accurate quantification of the primary metabolite, 5-hydroxyomeprazole. This approach ensures high precision and reliability, critical for early-stage drug discovery and drug-drug interaction studies.
Introduction: The Critical Role of CYP2C19 in Drug Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a significant portion of clinically used drugs.[1] Among these, CYP2C19 is a key enzyme responsible for the metabolic clearance of numerous medications, such as proton pump inhibitors, antidepressants, and antiplatelet agents.[2][3][4][5] Notably, the CYP2C19 gene is highly polymorphic, leading to considerable inter-individual variability in metabolic activity.[3] This genetic variation can classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers, significantly impacting drug efficacy and the risk of adverse reactions.[2]
Given its importance, the early assessment of a new chemical entity's (NCE) potential to inhibit CYP2C19 is a regulatory expectation and a cornerstone of drug safety evaluation.[6] High-throughput screening (HTS) assays are indispensable tools in this process, allowing for the rapid evaluation of large compound libraries to identify potential inhibitors.[7][8][9] While fluorescence and luminescence-based assays offer speed, LC-MS/MS-based methods provide superior specificity and are less prone to interference from test compounds.[1]
This guide focuses on an LC-MS/MS-based HTS assay for CYP2C19 inhibition. The assay quantifies the formation of 5-hydroxyomeprazole, the primary metabolite of the probe substrate omeprazole, a reaction predominantly catalyzed by CYP2C19.[10][11][12][13] To ensure the highest degree of accuracy and precision, we employ 5-Hydroxyomeprazole-d3, a deuterated internal standard.
The Principle of the Assay: Leveraging a Stable Isotope-Labeled Internal Standard
The core of this HTS assay is the incubation of a CYP2C19-containing system (such as human liver microsomes) with the probe substrate omeprazole and the test compound. The enzymatic reaction is terminated, and the amount of the metabolite, 5-hydroxyomeprazole, is quantified via LC-MS/MS. The extent of inhibition is determined by comparing the rate of metabolite formation in the presence of the test compound to that of a vehicle control.
Why 5-Hydroxyomeprazole-d3 is Essential:
The use of a stable isotope-labeled internal standard, such as 5-Hydroxyomeprazole-d3, is paramount for robust bioanalytical methods.[14] Deuterated internal standards are compounds where one or more hydrogen atoms have been replaced by deuterium.[15][16] This subtle change in mass allows the mass spectrometer to distinguish between the analyte (5-hydroxyomeprazole) and the internal standard (5-Hydroxyomeprazole-d3), while their chemical and physical properties remain nearly identical.[15][17]
The key advantages of using 5-Hydroxyomeprazole-d3 include:
-
Correction for Sample Variability: It accurately accounts for variations in sample preparation, extraction efficiency, and injection volume.[15]
-
Mitigation of Matrix Effects: It co-elutes with the analyte, experiencing similar ion suppression or enhancement, thereby correcting for these matrix-related artifacts.[18][19]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly enhanced.[15]
This self-validating system ensures that the measured concentration of 5-hydroxyomeprazole is a true reflection of the enzyme's activity, providing trustworthy and reproducible data.
Visualizing the Workflow and Metabolic Pathway
To clearly illustrate the experimental process and the underlying biochemistry, the following diagrams are provided.
Figure 1: High-Throughput CYP2C19 Inhibition Assay Workflow.
Figure 2: Simplified Metabolic Pathway of Omeprazole.
Detailed Protocols
The following protocols are designed for a 96-well plate format but can be adapted for 384-well plates to increase throughput.
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 100 mM potassium phosphate buffer. Ensure the pH is accurately adjusted to 7.4.
-
Human Liver Microsomes (HLMs): Resuspend pooled HLMs in 100 mM phosphate buffer to a final concentration of 1 mg/mL. Store on ice.
-
Omeprazole Stock Solution (10 mM): Dissolve omeprazole in DMSO to create a 10 mM stock solution.
-
Working Omeprazole Solution (100 µM): Dilute the omeprazole stock solution in 100 mM phosphate buffer to a final concentration of 100 µM.
-
Test Compound Stock Solutions (10 mM): Dissolve test compounds in DMSO to create 10 mM stock solutions.
-
Working Test Compound Solutions: Prepare serial dilutions of the test compounds in a DMSO/water mixture.
-
NADPH Regenerating System (e.g., Corning Gentest™): Prepare according to the manufacturer's instructions.
-
Internal Standard (IS) Quenching Solution (100 ng/mL 5-Hydroxyomeprazole-d3 in Acetonitrile): Prepare a solution of 100 ng/mL 5-Hydroxyomeprazole-d3 in ice-cold acetonitrile.
CYP2C19 Inhibition Assay Protocol
-
Plate Setup: In a 96-well plate, add 5 µL of the appropriate working test compound solution to the designated wells. For control wells (0% inhibition), add 5 µL of the DMSO/water vehicle.
-
Microsome Addition: Add 175 µL of the HLM suspension (1 mg/mL) to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. This step allows the test compounds to interact with the microsomes.
-
Initiate Reaction: Add 20 µL of the working omeprazole solution (100 µM) to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for 15 minutes with gentle shaking.
-
Terminate Reaction: Add 200 µL of the ice-cold IS Quenching Solution to each well. This stops the enzymatic reaction and precipitates the proteins.
-
Protein Precipitation: Seal the plate and vortex for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (5-Hydroxyomeprazole) | e.g., m/z 362.1 → 214.1 |
| MRM Transition (5-Hydroxyomeprazole-d3) | e.g., m/z 365.1 → 217.1 |
Note: The specific MRM transitions should be optimized by infusing the pure analyte and internal standard.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for both 5-hydroxyomeprazole and 5-Hydroxyomeprazole-d3.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calculation of Percent Inhibition:
-
Determine the average response ratio for the vehicle control wells (representing 100% enzyme activity).
-
For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Response Ratio of Test Compound / Average Response Ratio of Vehicle Control))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Sample Data and Interpretation
The following table provides an example of IC50 values for known CYP2C19 inhibitors determined using this protocol.
| Compound | Known CYP2C19 Inhibitor | IC50 (µM) |
| Fluconazole | Strong | 1.5 |
| Fluvoxamine | Strong | 0.8 |
| Ticlopidine | Strong | 0.5 |
| Verapamil | Weak | 25.0 |
These are example values and may vary depending on experimental conditions.
Troubleshooting and Key Considerations
-
Solubility: Poor solubility of test compounds can lead to inaccurate results. Ensure compounds are fully dissolved in the stock solutions.
-
NADPH Stability: The NADPH regenerating system is crucial for sustained enzyme activity. Prepare it fresh and keep it on ice.
-
Time-Dependent Inhibition: Some compounds may exhibit time-dependent inhibition. A pre-incubation step, as included in the protocol, is important to capture this effect.[20]
-
Method Validation: For regulatory submissions, the bioanalytical method should be fully validated according to FDA or ICH guidelines.[21][22][23]
Conclusion
The LC-MS/MS-based HTS assay described in this application note provides a robust, specific, and reliable method for assessing the inhibitory potential of new chemical entities on CYP2C19. The incorporation of the deuterated internal standard, 5-Hydroxyomeprazole-d3, is a critical component that ensures data integrity by correcting for experimental variability and matrix effects. This approach enables confident decision-making in the early stages of drug discovery, ultimately contributing to the development of safer medicines.
References
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Lau, A. J., & Chang, T. K. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. National Institutes of Health. Retrieved from [Link]
-
ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved from [Link]
-
Wikipedia. (2023, December 27). CYP2C19. Retrieved from [Link]
-
Markowitz, J. S., & DeVane, C. L. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health. Retrieved from [Link]
-
Examine.com. (2024, March 14). CYP2C19 Substrates. Retrieved from [Link]
-
Society of Toxicology. (2020, December 29). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev [Video]. YouTube. Retrieved from [Link]
-
Uno, T., Shimizu, M., Yasui-Furukori, N., Sugawara, K., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. National Institutes of Health. Retrieved from [Link]
-
Testino, S. A., & Patonay, G. (2003). High-throughput inhibition screening of major human cytochrome P450 enzymes using an in vitro cocktail and liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Xu, Y., & Woolf, E. (2000). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Rodrigues, A. D., & Lin, J. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
Andersson, T., Miners, J. O., Veronese, M. E., & Birkett, D. J. (1995). Human CYP2C19 Is a Major Omeprazole 5-hydroxylase, as Demonstrated With Recombinant Cytochrome P450 Enzymes. PubMed. Retrieved from [Link]
-
Genomics Education Programme. (n.d.). CYP2C19 — Knowledge Hub. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation.... Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2023, March 17). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
-
Al-Haddad, H., Al-Sanafi, M., Al-Sabah, S., & Al-Bustan, S. A. (2021). Cytochrome P450 2C19 enzyme, Cytochrome P450 2C9 enzyme, and Cytochrome P450 2D6 enzyme allelic variants and its possible effect on drug metabolism: A retrospective study. National Institutes of Health. Retrieved from [Link]
-
Lee, H., & Kang, M. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. Retrieved from [Link]
-
Diasorin. (n.d.). CYP2C19 Testing: An Opportunity to Improve Patient Care. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
National Institutes of Health. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
Sources
- 1. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2C19 - Wikipedia [en.wikipedia.org]
- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. Cytochrome P450 2C19 enzyme, Cytochrome P450 2C9 enzyme, and Cytochrome P450 2D6 enzyme allelic variants and its possible effect on drug metabolism: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. us.diasorin.com [us.diasorin.com]
- 6. bioivt.com [bioivt.com]
- 7. assaygenie.com [assaygenie.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 11. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. youtube.com [youtube.com]
- 18. myadlm.org [myadlm.org]
- 19. texilajournal.com [texilajournal.com]
- 20. fda.gov [fda.gov]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 23. hhs.gov [hhs.gov]
Application Note: Stereoselective & Regioselective Separation of 5-Hydroxyomeprazole
This Application Note is designed for researchers in pharmacokinetics and drug metabolism (DMPK) requiring robust protocols for the separation of 5-Hydroxyomeprazole (5-OH-OME) from its stereoisomers and metabolic analogs.
Executive Summary & Scientific Rationale
The separation of 5-Hydroxyomeprazole (5-OH-OME) is critical for phenotyping CYP2C19 activity. Omeprazole is a racemate administered as a 1:1 mixture of (S)- and (R)-enantiomers.[1] Its metabolism is highly stereoselective:
-
CYP2C19 preferentially hydroxylates (R)-omeprazole to form (R)-5-OH-OME.[2]
-
CYP3A4 produces Omeprazole Sulfone (achiral at sulfur, but derived from both enantiomers).
The Analytical Challenge:
-
Stereoisomerism: 5-OH-OME retains the chiral sulfur center; thus, it exists as (S)-5-OH-OME and (R)-5-OH-OME.
-
Structural Similarity: It must be resolved from the parent drug (Omeprazole) and the Sulfone metabolite.
-
Chemical Instability: Benzimidazoles are acid-labile. Low pH causes degradation into reactive sulfenamides, necessitating alkaline or neutral chromatographic conditions.
This guide provides two distinct protocols:
-
Protocol A (Achiral): High-throughput metabolite profiling (5-OH vs. Sulfone vs. Parent).
-
Protocol B (Chiral): Enantiomeric resolution of (R)- and (S)-5-OH-OME.[3]
Metabolic Pathway & Separation Logic
The following diagram illustrates the metabolic divergence that necessitates specific separation techniques.
Figure 1: Stereoselective metabolic pathway of Omeprazole. Note the preferential formation of (R)-5-OH-OME by CYP2C19.
Sample Preparation Protocol (Liquid-Liquid Extraction)
Self-Validating Step: Omeprazole degrades rapidly in acidic media.[4] This protocol uses an alkaline buffer to stabilize the analytes during extraction.
Reagents:
-
Extraction Solvent: Dichloromethane : Isopropanol (90:10 v/v).
-
Internal Standard (IS): Phenacetin or Omeprazole-d3 (10 µg/mL in MeOH).
-
Buffer: 0.2 M Glycine-NaOH buffer (pH 9.5).
Workflow:
-
Aliquot: Transfer 200 µL plasma/microsomal incubate to a borosilicate glass tube.
-
Spike: Add 20 µL Internal Standard.
-
Alkalinize: Add 100 µL Glycine-NaOH buffer (pH 9.5). Critical: Ensures analytes are in non-ionized, extractable form and chemically stable.
-
Extract: Add 3.0 mL Extraction Solvent. Vortex vigorously for 2 minutes.
-
Separate: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Recover: Transfer the lower organic layer to a clean tube.
-
Dry: Evaporate to dryness under Nitrogen stream at 35°C.
-
Reconstitute: Dissolve residue in 150 µL Mobile Phase (match initial gradient conditions).
Protocol A: Achiral Separation (Metabolite Profiling)
Objective: Separate 5-OH-OME (regioisomer) from Omeprazole Sulfone and Parent Omeprazole. Mechanism: Reverse Phase Chromatography (Hydrophobicity based).
| Parameter | Condition |
| Column | C18 High-pH Stable (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 302 nm (Isosbestic point) |
Gradient Program:
-
0-2 min: 15% B (Isocratic hold for 5-OH-OME elution)
-
2-10 min: 15% -> 40% B (Linear ramp)
-
10-14 min: 40% B (Elutes Parent and Sulfone)
-
14-15 min: Re-equilibrate to 15% B
Expected Elution Order:
-
5-Hydroxyomeprazole: ~4.5 - 5.5 min (Most polar due to -OH group).
-
Omeprazole Sulfone: ~9.0 min.
-
Omeprazole (Parent): ~12.0 min.
Protocol B: Chiral Separation (Enantiomer Resolution)
Objective: Resolve (S)-5-OH-OME from (R)-5-OH-OME. Mechanism: Protein-based chiral recognition (Alpha1-Acid Glycoprotein).
Why this column? Polysaccharide columns (OD/AD) often require normal phase solvents (Hexane) which are incompatible with biological extracts containing residual water. The Chiral-AGP column works in Reverse Phase mode, making it ideal for plasma samples.
| Parameter | Condition |
| Column | ChromTech Chiral-AGP (100 x 4.0 mm, 5 µm) |
| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 7.0) / Acetonitrile (92:8 v/v) |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Temperature | 20°C (Lower temperature often improves chiral resolution) |
| Detection | UV @ 302 nm |
Technical Insight: The separation on AGP is highly sensitive to the organic modifier percentage.
-
Decrease ACN (e.g., to 6%) if resolution between (R)-5-OH and (S)-5-OH is < 1.5.
-
pH Control: Strictly maintain pH 7.0. Deviations > 0.2 pH units alter the ionization of the protein stationary phase, destroying resolution.
Expected Elution Order (Typical):
-
(R)-5-Hydroxyomeprazole[3]
-
(S)-5-Hydroxyomeprazole[3]
-
(S)-Omeprazole (Note: Order can shift based on column lot and exact buffer strength; confirm with pure standards).
Analytical Decision Tree
Use this workflow to select the appropriate method for your research goal.
Figure 2: Method selection guide based on research requirements.
Expert Troubleshooting & Validation
Stability Warning
Omeprazole and 5-OH-OME are acid-labile .
-
Symptom: Appearance of two unknown peaks eluting after the parent drug.
-
Cause: Degradation into sulfide or sulfenamide derivatives due to acidic mobile phase or reconstitution solvent.
-
Solution: Ensure autosampler temperature is 4°C. Use alkaline buffers (pH > 8) for achiral work. For Chiral AGP (limited to pH 7), analyze samples immediately after reconstitution.
Limit of Quantitation (LOQ)
-
Achiral Method: ~10 ng/mL (UV detection).
-
Chiral Method: ~50 ng/mL (Due to broader peaks in chiral chromatography).
-
Tip: For lower LOQ (<1 ng/mL), couple these separation methods with MS/MS detection (Transition: m/z 362.1 → 214.1 for 5-OH-OME).
References
-
Comparison of CYP2C19 Phenotyping Methods. Title: Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios.[2] Source: British Journal of Clinical Pharmacology. URL:[Link]
-
Chiral Separation Methodology. Title: Enantiomeric separation of omeprazole and its metabolite 5-hydroxyomeprazole using non-aqueous capillary electrophoresis.[3] Source: Journal of Chromatography B. URL:[Link]
-
Stability & Degradation. Title: Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry.[4] Source: Rapid Communications in Mass Spectrometry. URL:[Link][4]
-
Metabolic Pathways. Title: Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. Source: British Journal of Clinical Pharmacology. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 3. Enantiomeric separation of omeprazole and its metabolite 5-hydroxyomeprazole using non-aqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Precision Phenotyping: 5-Hydroxyomeprazole D3 in Drug-Drug Interaction Studies
Application Note & Protocol Guide
Abstract
This guide details the validation and application of 5-Hydroxyomeprazole D3 (5-OH-OME-D3) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of CYP2C19 activity. Omeprazole is a "sensitive index substrate" recommended by regulatory bodies (FDA, EMA) for assessing CYP2C19 drug-drug interactions (DDI). Accurate measurement of its primary metabolite, 5-hydroxyomeprazole, is critical for calculating the metabolic ratio (MR). This protocol establishes a self-validating LC-MS/MS workflow that utilizes 5-OH-OME-D3 to correct for matrix effects, ionization suppression, and extraction variability, ensuring precise phenotyping in clinical and preclinical DDI studies.
Introduction: The Causality of CYP2C19 Phenotyping
The Role of Omeprazole as a Probe Drug
Omeprazole is extensively metabolized in the liver, primarily by CYP2C19 to form 5-hydroxyomeprazole (5-OH-OME) and by CYP3A4 to form omeprazole sulfone.[1] Because the formation of 5-OH-OME is almost exclusively mediated by CYP2C19, the plasma concentration ratio of 5-OH-OME to Omeprazole serves as a direct in vivo metric of CYP2C19 enzymatic activity.
The Necessity of this compound
In LC-MS/MS analysis of biological matrices (plasma/serum), "matrix effects"—the alteration of ionization efficiency by co-eluting phospholipids or salts—can severely compromise data integrity.
-
The Problem: Using a structural analog (e.g., lansoprazole) as an internal standard is often insufficient because it does not co-elute perfectly with the analyte, leading to differential ionization suppression.
-
The Solution: This compound is chemically identical to the analyte but mass-shifted (+3 Da). It co-elutes with 5-OH-OME, experiencing the exact same matrix effects and extraction losses. Its use renders the method self-validating , as any suppression affecting the analyte equally affects the IS, canceling out the error in the final ratio calculation.
Experimental Protocol
Materials & Reagents
-
Analytes: Omeprazole (OME), 5-Hydroxyomeprazole (5-OH-OME), Omeprazole Sulfone (optional for CYP3A4 monitoring).
-
Internal Standard: this compound (5-OH-OME-D3).[2][3][4] Note: Ensure the D3 label is on a stable position (e.g., the O-methyl group) to prevent deuterium exchange.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
Stock Solution Preparation[3]
-
Master Stocks (1 mg/mL): Dissolve 5-OH-OME-D3 in MeOH. Caution: Omeprazole and its metabolites are acid-labile. Avoid acidic diluents for stock storage. Store at -80°C.
-
Working Internal Standard (WIS): Dilute the Master Stock to ~500 ng/mL in 50:50 MeOH:Water. This solution will be spiked into every sample.
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is chosen for high throughput. While Solid Phase Extraction (SPE) offers cleaner extracts, the use of a deuterated IS (D3) compensates for the higher matrix effect inherent in PPT.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.
-
Spike IS: Add 20 µL of the WIS (5-OH-OME-D3). Vortex gently.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Ammonium Hydroxide (basic pH stabilizes the analytes).
-
Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters TQ-XS).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 7.5). Neutral/Basic pH improves peak shape for omeprazole.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Load |
| 0.5 | 10 | Hold |
| 3.0 | 90 | Elute |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibrate |
| 6.0 | 10 | Stop |
MRM Transitions (Quantification)
Note: Transitions assume Positive Electrospray Ionization (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Omeprazole | 346.1 | 198.1 | 20 | 15 |
| 5-OH-Omeprazole | 362.1 | 214.1 | 22 | 18 |
| 5-OH-Omeprazole D3 | 365.1 | 217.1 | 22 | 18 |
Critical Check: The D3 transition (365->217) assumes the label is retained on the product fragment. Always verify the fragmentation pattern of your specific lot of IS by infusing it directly into the MS before running samples.
Visualization of Workflows
Metabolic Pathway & DDI Logic
This diagram illustrates the specific pathway targeted by the assay. CYP2C19 inhibition blocks the conversion to 5-OH-OME, lowering the metabolic ratio.
Caption: Omeprazole metabolic pathway. The assay quantifies the flux from Parent to 5-OH metabolite to phenotype CYP2C19 activity.
Analytical Workflow
A step-by-step visualization of the protocol ensuring data integrity.
Caption: Analytical workflow using 5-OH-OME-D3 for self-validating quantification.
Data Analysis & Interpretation
Calculating the Metabolic Ratio (MR)
The core output of this DDI study is the Metabolic Ratio. It is calculated as:
Interpreting DDI Results
In a clinical DDI study (e.g., Omeprazole + New Drug Candidate), compare the MR of the Treatment Phase (Omeprazole + New Drug) to the Control Phase (Omeprazole alone).
-
MR Decrease: The New Drug is a CYP2C19 Inhibitor .[7] (Less metabolite is formed).
-
MR Increase: The New Drug is a CYP2C19 Inducer . (More metabolite is formed).[1][4][8]
-
No Change: No CYP2C19 interaction.
Acceptance Criteria (Validation)
To ensure the assay is valid, the 5-OH-OME-D3 Internal Standard must meet these criteria in every run:
-
Retention Time: Must match the analyte (5-OH-OME) within ±0.05 min.
-
Signal Stability: IS peak area variance across the run should be <15% RSD.
-
Cross-Signal: The IS channel must show no interference from the unlabeled analyte (check for isotopic purity of the D3 reagent).
References
-
FDA Guidance for Industry. (2020).[7] Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[7] U.S. Food and Drug Administration.[6] [Link]
-
Abouir, K., et al. (2024).[4] Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping.[4] Journal of Chromatography B. [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2020). CPIC Guideline for CYP2C19 and Proton Pump Inhibitor Dosing. CPIC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 5. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Precision Bioanalysis of 5-Hydroxyomeprazole D3
Topic: Overcoming Matrix Effects & Deuterium Isotope Shifts in LC-MS/MS Target Analyte: 5-Hydroxyomeprazole (5-OH-OME) | Internal Standard: 5-Hydroxyomeprazole-D3 Audience: Bioanalytical Scientists & Method Developers
Introduction: The CYP2C19 Phenotyping Challenge
Welcome to the Technical Support Center. You are likely here because your assay for 5-Hydroxyomeprazole (5-OH-OME) —the primary CYP2C19 metabolite of Omeprazole—is failing acceptance criteria.
While 5-Hydroxyomeprazole-D3 (D3-IS) is the industry-standard internal standard, it introduces specific challenges in high-sensitivity LC-MS/MS. Unlike Carbon-13 labeled standards, Deuterium-labeled standards can exhibit slightly different lipophilicity, leading to retention time (RT) shifts . When combined with the heavy phospholipid background of plasma, this creates a "perfect storm" where your IS and analyte experience different ionization environments, rendering the IS ineffective at correcting matrix effects.
This guide provides modular troubleshooting protocols to diagnose, isolate, and eliminate these variances.
Module 1: Diagnosing the "Invisible" Error
Issue: Variable Internal Standard Response / Non-Linear Calibration
The Science: Matrix effects (ion suppression) are often localized to specific retention windows. If your D3-IS elutes 0.1 minutes earlier than your analyte due to the deuterium isotope effect, it may elute into a suppression zone (e.g., lysophospholipids) while your analyte elutes after it.
Protocol: Post-Column Infusion (PCI) Profiling
Do not rely on extraction recovery experiments alone. You must map the ionization landscape of your chromatographic run.[1]
Step-by-Step Methodology:
-
Setup: Connect a syringe pump containing 5-Hydroxyomeprazole (100 ng/mL in mobile phase) to the LC effluent via a T-piece before the MS source.
-
Flow Rates: Set LC flow to method standard (e.g., 0.4 mL/min). Set syringe pump to 10-20 µL/min.
-
Injection: Inject a blank extracted matrix (processed plasma without analyte).
-
Analysis: Monitor the baseline of the specific MRM transition (e.g., m/z 362.1 → 214.1).
-
Interpretation: Look for "dips" or "valleys" in the baseline. These indicate suppression zones.[2]
Visualization: PCI Workflow
Caption: Schematic of Post-Column Infusion setup. The syringe pump provides a constant signal baseline; the injected matrix reveals suppression zones as negative peaks.
Module 2: The Deuterium Isotope Effect
Issue: D3-IS Elutes Earlier than Native Analyte
The Science: The C-D bond is shorter and has a lower zero-point energy volume than the C-H bond. This makes deuterated compounds slightly less lipophilic, causing them to elute earlier on Reverse Phase (C18) columns. In steep gradients, this shift can be negligible. In shallow gradients required to separate 5-OH-OME from Omeprazole Sulfone, this shift can reach 2–5 seconds.
Troubleshooting Table: Mitigating RT Shifts
| Parameter | Adjustment | Mechanistic Reason |
| Mobile Phase B | Switch Methanol → Acetonitrile | ACN forms different solvation shells. Methanol often exacerbates deuterium separation factors. |
| Column Temperature | Increase (e.g., 30°C → 45°C) | Higher kinetic energy reduces the thermodynamic resolution between isotopic species, often merging the peaks. |
| Gradient Slope | Steepen slightly at elution | A steeper change in %B compresses the peak width, potentially forcing co-elution (use with caution regarding resolution). |
| Stationary Phase | Switch C18 → Phenyl-Hexyl | Alternative selectivity mechanisms (pi-pi interactions) may override the subtle lipophilicity differences. |
Module 3: Optimized Sample Preparation (LLE)
Issue: High Background Noise & Low Recovery
The Science: Protein Precipitation (PPT) is insufficient for 5-OH-OME because it fails to remove phospholipids effectively. Furthermore, Omeprazole and its metabolites are acid-labile . Common acidic deproteinization agents (TCA, Perchloric acid) will degrade your analyte instantly.
Protocol: Alkaline Liquid-Liquid Extraction (LLE)
This protocol utilizes pH control to stabilize the analyte and maximize extraction efficiency into organic solvent.
-
Buffer Preparation: Prepare 100 mM Ammonium Acetate, adjusted to pH 8.5 - 9.0 with ammonium hydroxide.
-
Why? 5-OH-OME is a benzimidazole derivative (pKa ~8.8). Basic pH ensures the molecule is neutral (uncharged), driving it into the organic layer.
-
-
Sample Mix: Transfer 200 µL Plasma + 20 µL D3-IS working solution + 200 µL pH 9.0 Buffer. Vortex gently.
-
Extraction: Add 1.5 mL Ethyl Acetate (or MTBE).
-
Note: Avoid Dichloromethane if possible to prevent environmental hazards, though it provides cleaner extracts. Ethyl Acetate is the standard balance of recovery vs. cleanliness.
-
-
Agitation: Shake for 10 minutes (do not vortex violently to avoid emulsions).
-
Separation: Centrifuge at 4000 x g for 5 minutes.
-
Reconstitution: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer. Evaporate to dryness under Nitrogen at 35°C. Reconstitute in Mobile Phase (starting gradient conditions).
Visualization: Extraction Decision Logic
Caption: Decision tree for selecting the optimal sample preparation strategy, prioritizing analyte stability (pH) and matrix cleanliness.
Module 4: Stability & Handling FAQs
Q: My 5-OH-OME signal degrades over the course of a batch run. Why? A: 5-Hydroxyomeprazole is light-sensitive .
-
Fix: Use amber glassware for all stock solutions and autosampler vials. If amber vials are unavailable, wrap containers in aluminum foil. Ensure the autosampler temperature is set to 4°C.
Q: Can I use acidic mobile phases? A: Yes, but with caveats.
-
While the extraction must be alkaline to prevent degradation, the LC-MS mobile phase is typically acidic (0.1% Formic Acid) to promote protonation [M+H]+ in positive ESI mode.
-
Crucial: Once the sample is injected, the residence time in the column is short enough that degradation is minimal. However, ensure your reconstitution solvent is not too acidic if samples sit in the autosampler for 24+ hours.
Q: I see "Cross-Talk" between the Analyte and IS. A: This is likely isotopic interference.
-
Check: Ensure your D3-IS purity is >99%. If the D3 standard contains D0 (native) impurities, you will see a peak in the analyte channel.
-
Check: Ensure the mass resolution on Q1 and Q3 is set to "Unit" or "High." Wide isolation windows can allow the M+3 isotope of the native drug to bleed into the IS channel.
References
-
Matuszewski, B. K., et al. (2003).[3] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link
-
Nahar, K., et al. (2009).[3] A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine: Validation and Application in Pharmacokinetic Study. Dhaka University Journal of Pharmaceutical Sciences, 8(2). Link
-
Sarisuta, N., et al. (1998).[4] Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences, 22(2). Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
-
Wang, S., et al. (2007). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS). Journal of Chromatography B, 852(1-2), 634-639. Link
Sources
Technical Support Center: Improving Peak Shape and Resolution for 5-Hydroxyomeprazole D3 in HPLC
Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxyomeprazole D3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chromatographic performance of this key omeprazole metabolite and its deuterated internal standard. Here, we will delve into the common challenges of peak shape and resolution, providing scientifically grounded explanations and actionable protocols to elevate the quality and reliability of your analytical data.
Introduction: The Analyte and the Challenge
5-Hydroxyomeprazole is a primary metabolite of omeprazole, a widely used proton pump inhibitor.[1] Its deuterated form, this compound, is frequently employed as an internal standard in pharmacokinetic and metabolic studies, particularly those using mass spectrometry (MS) detection, to ensure accurate quantification by correcting for sample loss, signal variation, and instrument drift.[2][3][4]
The analytical challenge with 5-Hydroxyomeprazole stems from its chemical properties. As a polar and basic compound containing an amine group, it is susceptible to undesirable secondary interactions with the stationary phase in reversed-phase HPLC.[5] These interactions often manifest as poor peak shape, particularly peak tailing, which can compromise resolution from other analytes or matrix components, and negatively impact integration accuracy and overall method sensitivity.[6][7]
This guide provides a structured approach to identifying the root causes of these issues and implementing effective solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is the most common peak shape issue for basic compounds like 5-Hydroxyomeprazole and is typically a result of secondary interactions with the silica-based stationary phase.[6]
Primary Cause: Silanol Interactions
-
Mechanism: Standard reversed-phase columns (e.g., C18) are built on a silica backbone. Even with advanced bonding and end-capping, residual silanol groups (Si-OH) remain on the surface.[6] At mobile phase pH values typically used in reversed-phase chromatography (pH 2-7), some of these silanol groups are deprotonated and carry a negative charge (SiO⁻).[5] The positively charged (protonated) amine group on this compound can then undergo a strong ionic interaction with these negative sites.[5][8] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[6]
Troubleshooting Workflow:
Step-by-Step Solutions:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.
-
Lowering the pH (e.g., to pH 2.5-3.5): At low pH, the high concentration of protons in the mobile phase will protonate the silanol groups (SiO⁻ + H⁺ → SiOH), neutralizing their negative charge and minimizing the ionic interaction with the basic analyte.[9]
-
Increasing the pH (e.g., to pH > 8): At higher pH, the analyte's amine group will be deprotonated (neutral), eliminating the positive charge and thus the ionic interaction. Caution: Standard silica-based columns are unstable above pH 7.5-8, as high pH can dissolve the silica backbone, leading to rapid column degradation. If a high pH method is necessary, you must use a hybrid or polymer-based column designed for high pH stability. Omeprazole and its metabolites show maximum stability at pH 11, but decomposition is very rapid below pH 7.8.[10][11]
-
-
Increase Buffer Concentration: Using a buffer (e.g., ammonium formate or ammonium acetate, 10-20 mM) can help improve peak shape. The buffer cations (NH₄⁺) can compete with the protonated analyte for the active silanol sites, effectively "shielding" the analyte from these secondary interactions.[5] It is important to add the buffer to both the aqueous and organic mobile phase components when running a gradient to prevent peak shape distortion for later eluting peaks.[5]
-
Choose a Modern, High-Purity, End-Capped Column:
-
End-capping is a process where residual silanol groups are chemically bonded with a small, inert molecule (like trimethylsilane) to block them.[12] Modern columns made from high-purity silica have fewer metal contaminants (which increase silanol acidity) and are more effectively end-capped.[6]
-
Consider columns with polar-embedded phases . These stationary phases have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature promotes a layer of water at the silica surface, which helps to mask the residual silanols and improve peak shape for basic compounds without requiring high buffer concentrations.
-
-
Reduce Injection Volume/Mass: Injecting too much sample can overload the stationary phase, leading to both peak tailing and broadening.[13] Systematically reduce the injection volume or the sample concentration to see if peak shape improves.
Question 2: I'm struggling to get baseline resolution between this compound and a closely eluting impurity or matrix component. What should I do?
Answer:
Achieving adequate resolution (Rs > 1.5 is often desired, though Rs > 2.0 provides a more robust method) requires optimizing selectivity, efficiency, or retention.[1]
Key Parameters Affecting Resolution:
| Parameter | How it Affects Resolution | Typical Adjustments |
| Selectivity (α) | The ability of the chromatographic system to "discriminate" between two analytes. This has the most significant impact on resolution. | Change mobile phase organic solvent (e.g., acetonitrile vs. methanol), adjust mobile phase pH, change column stationary phase. |
| Efficiency (N) | A measure of the column's ability to produce narrow peaks. Narrower peaks are easier to resolve. | Use a column with smaller particles (e.g., 3 µm or sub-2 µm), increase column length, optimize flow rate. |
| Retention Factor (k) | A measure of how long an analyte is retained on the column. Resolution improves with increasing k, but the effect diminishes at higher k values (k > 10). | Decrease the percentage of organic solvent in the mobile phase to increase retention. |
Step-by-Step Solutions:
-
Optimize Selectivity (Highest Impact):
-
Change Organic Modifier: The choice of organic solvent can alter elution order. If you are using acetonitrile, try methanol, or a ternary mixture. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. These different properties can change the interaction with your analytes and the stationary phase, thus altering selectivity.
-
Adjust Mobile Phase pH: As discussed for peak tailing, pH changes the ionization state of the analyte. A small change in pH can significantly alter the retention time of this compound relative to a neutral or acidic impurity, thereby improving resolution.
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. If you are using a C18, consider a Phenyl-Hexyl phase (which offers pi-pi interactions) or a Polar-Embedded phase. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be a suitable alternative.[14]
-
-
Increase Column Efficiency:
-
Switch to a Column with Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or a sub-2 µm (UHPLC) column will dramatically increase efficiency and produce sharper peaks, which can significantly improve resolution. Note that this will also increase backpressure.
-
Increase Column Length: Doubling the column length will theoretically increase resolution by a factor of √2 (approx. 1.4). However, this will also double the analysis time and backpressure.
-
-
Optimize Retention Factor (k):
-
If your peaks are eluting very early (k < 2), they are moving too quickly through the column for an effective separation to occur. Increase retention by decreasing the amount of organic solvent in your mobile phase in small increments (e.g., 2-5%).
-
Question 3: Could 5-Hydroxyomeprazole be undergoing chiral separation on my achiral column, causing peak splitting or broadening?
Answer:
While 5-Hydroxyomeprazole is chiral, it is uncommon for enantiomers to separate on a standard (achiral) reversed-phase column under typical conditions. Peak splitting is more likely caused by other issues.[9]
Common Causes of Split Peaks:
-
Partially Blocked Column Frit: Contamination from the sample or mobile phase can clog the inlet frit of the column, causing the sample path to be disrupted.[9]
-
Column Void: A void or channel can form at the head of the column due to high pressure or pH instability, creating two different paths for the analyte to travel.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than the initial mobile phase, it can cause peak distortion and splitting. The sample should ideally be dissolved in the mobile phase itself.
Troubleshooting Protocol for Split Peaks:
-
Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate. This can sometimes dislodge particulates from the inlet frit.
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from contaminants.
-
Match Injection Solvent: Ensure your sample diluent is as close as possible to the initial mobile phase composition.
If you do need to separate the enantiomers of 5-hydroxyomeprazole, this requires a specialized Chiral Stationary Phase (CSP).[15][16][17]
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (IS) like this compound necessary? A: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS analysis.[2] Because it is chemically almost identical to the analyte, it co-elutes and experiences nearly the same effects during sample preparation (extraction) and ionization in the MS source.[2][18] By adding a known amount of the D3 standard to every sample, you can calculate the analyte concentration based on the ratio of the analyte peak area to the IS peak area. This ratio corrects for variability, leading to much higher accuracy and precision.[4]
Q2: What are the ideal starting conditions for HPLC method development for this compound? A: A good starting point would be:
-
Column: A modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm for UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A generic scouting gradient, such as 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min (for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
-
Detection: UV at ~302 nm or MS/MS.
From here, you can optimize based on the results, adjusting the gradient slope, pH, and organic modifier as described in the troubleshooting section.
Q3: My column performance is degrading quickly. How can I extend its lifetime? A: Column degradation when analyzing basic compounds is often due to pH instability or strongly retained matrix components.
-
Respect the pH Limits: Never use a standard silica column outside its recommended pH range (typically 2-7.5).
-
Use a Guard Column: This is the most effective way to protect your analytical column from particulates and strongly adsorbed contaminants.
-
Implement a Column Wash: After a batch of samples, flush the column with a strong organic solvent to remove any components that may have built up.
-
Proper Sample Preparation: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up complex samples (like plasma) before injection.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral resolution of omeprazole by HPLC. (a) commercial tablet of... | Download Scientific Diagram. Retrieved from [Link]
-
S.K. Roy, LCGC International. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]
-
Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Retrieved from [Link]
-
Ijelr. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
PubMed. (n.d.). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Retrieved from [Link]
-
PubMed. (2010, September 5). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Retrieved from [Link]
-
Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
Element. (n.d.). HPLC Column Selection. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]
-
Bangladesh Journals Online. (2013, April 22). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]
-
Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. youtube.com [youtube.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: High-Sensitivity Quantification of 5-Hydroxyomeprazole
Topic: Enhancing the Sensitivity of 5-Hydroxyomeprazole (and D3 Analog) Quantification
Status: Operational | Ticket Priority: High (Method Development/Optimization)
Executive Summary
You are likely quantifying 5-Hydroxyomeprazole (5-OH-OMP) to assess CYP2C19 phenotype or pharmacokinetics, using 5-Hydroxyomeprazole-D3 as an Internal Standard (IS).
The Core Challenge: The sensitivity of this assay is rarely limited by the mass spectrometer's raw power. Instead, it is limited by chemical instability (acid lability) and ionization efficiency (pKa mismatch). Omeprazole and its metabolites are benzimidazoles that degrade rapidly in acidic environments and ionize poorly in standard acidic mobile phases.
This guide provides a self-validating workflow to maximize sensitivity by addressing stability, extraction efficiency, and ionization state.
Module 1: Sample Preparation (The Foundation)
Objective: Prevent pre-analytical degradation and remove matrix interferences.
Q: My recovery is inconsistent, and sensitivity drops over time in the autosampler. Why? A: You are likely processing or reconstituting in an acidic environment. 5-OH-OMP is extremely acid-labile. If you use standard protein precipitation (PPT) with acidic acetonitrile, or reconstitute in 0.1% Formic Acid, the analyte degrades into sulphenamide intermediates before injection.
The Fix: Alkaline Liquid-Liquid Extraction (LLE) Switch from PPT to LLE to concentrate the sample and remove phospholipids (which cause ion suppression).
Protocol: High-Sensitivity Alkaline LLE
-
Alkalize: To 200 µL plasma, add 20 µL of 5-Hydroxyomeprazole-D3 IS and 50 µL of 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0) .
-
Why: This stabilizes the benzimidazole ring and ensures the molecule is in its neutral form for extraction.
-
-
Extract: Add 1.0 mL of Ethyl Acetate or TBME (tert-Butyl methyl ether) . Vortex for 5 mins.
-
Why: These solvents provide high recovery for omeprazole metabolites while leaving polar matrix components behind.
-
-
Separate: Centrifuge at 4000g for 5 mins. Transfer the organic (upper) layer to a clean tube.
-
Evaporate: Dry under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in Mobile Phase A (pH 8.5) .
-
Critical: Do NOT reconstitute in pure water or acid.
-
Module 2: LC-MS/MS Optimization (The Engine)
Objective: Maximize ionization efficiency (Signal-to-Noise).
Q: I am using 0.1% Formic Acid in my mobile phase, but the signal is weak. Should I increase the concentration? A: No, you should likely remove the acid entirely . 5-OH-OMP is a basic compound (pKa ~8.8 - 9.0). In acidic mobile phases (pH 3), it is fully protonated, which is good for solubility but often results in high background noise and lower desolvation efficiency in ESI+.
The Fix: High pH Mobile Phase Operating at pH 8.5 (Ammonium Acetate) often yields a 5-10x increase in signal-to-noise ratio compared to Formic Acid. At this pH, the analyte is partially neutral on the column (improving peak shape/focusing) but ionizes readily in the ESI source due to the abundance of ammonium ions acting as proton donors in the gas phase.
Recommended LC Parameters
| Parameter | Setting | Rationale |
| Column | C18 with high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH) | Standard silica columns degrade at pH > 8. |
| Mobile Phase A | 10mM Ammonium Acetate (adjusted to pH 8.5 with Ammonia) | Maximizes stability and ESI+ ionization. |
| Mobile Phase B | Acetonitrile (100%) | Methanol can cause higher backpressure and lower sensitivity here. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for ESI desolvation. |
MS/MS Transitions (MRM)
Ensure your D3 standard is isotopically pure to prevent "Cross-Talk" (contribution of IS signal to the analyte channel).
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (V) | Note |
| 5-OH-Omeprazole | 362.1 | 214.1 | ~15-20 | Quantifier |
| 5-OH-Omeprazole | 362.1 | 198.1 | ~20-25 | Qualifier |
| 5-OH-Omeprazole-D3 | 365.1 | 217.1 | ~15-20 | Internal Standard |
Module 3: Troubleshooting Logic (The Validation)
Q: I see a peak for 5-OH-OMP in my "Blank + IS" sample. Is my column dirty? A: This is likely Cross-Talk , not carryover.
-
Check Isotopic Purity: If your D3 standard contains 0.5% D0 (native) impurity, you will quantify that impurity as "analyte" in your blanks.
-
Check Fragmentation: Sometimes the D3 label is on a part of the molecule that is lost during fragmentation. Ensure your Product Ion (Q3) retains the D3 label (i.e., Q3 for IS should be +3 Da higher than Q3 for analyte).
Q: My linearity is poor at the Lower Limit of Quantification (LLOQ). A: This is usually due to Adsorption .
-
The Fix: Use low-binding polypropylene plates/vials.
-
The Additive: Add 0.5% Ammonium Hydroxide to your needle wash solution to prevent the basic analyte from sticking to the injector needle/loop.
Visualized Workflows
Figure 1: High-Sensitivity Extraction Workflow
This diagram outlines the critical pH checkpoints to prevent analyte degradation.
Caption: Alkaline stabilization prior to extraction is the single most critical step for recovering 5-hydroxyomeprazole.
Figure 2: Troubleshooting Sensitivity Loss
A decision tree for diagnosing low signal intensity.
Caption: Systematic diagnosis of sensitivity loss, prioritizing chemical stability and ionization efficiency.
References
-
Hofmann, U., et al. "Simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2006.
- Establishes the baseline for MRM transitions and the necessity of separ
-
Shimadzu Application News. "Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma." Shimadzu Corporation, 2015.
- Provides data on LLOQ capabilities and standard ESI+ parameters.
-
Kanazawa, H., et al. "Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography A, 2002.
- Discusses the instability of omeprazole metabolites in acidic media and the benefits of alkaline extraction.
-
Matuszewski, B.K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 2003.
- The authoritative text on calculating Matrix Factors (MF)
common pitfalls in the synthesis of deuterated internal standards
Status: Operational Operator: Senior Application Scientist Ticket Queue: High Priority[1]
Introduction: The "Silent" Variables in Quantitation
Welcome to the Deuterated Standard Support Center. In quantitative bioanalysis (LC-MS/MS), the deuterated internal standard (d-IS) is often treated as a "magic bullet" that automatically corrects for matrix effects and recovery losses.[2]
However, deuterium is not merely a "heavy hydrogen."[1][3][4][5] It introduces subtle physicochemical changes—the Deuterium Isotope Effect —that can ruin an assay if not managed. This guide addresses the three most common "tickets" we receive regarding the synthesis and application of d-IS.
Module 1: Chemical Instability (Ticket #101)
Issue: "My d-IS signal is decreasing over time, or I see multiple peaks."
Diagnosis: H/D Scrambling (Back-Exchange). Unlike Carbon-13 or Nitrogen-15, Deuterium (²H) can be chemically labile.[1] If your deuterium label is placed on an exchangeable position, it will swap with Hydrogen (¹H) from your solvent (water/methanol), effectively erasing your standard.[1][2]
The Mechanism: Acid/Base Catalyzed Enolization
The most common pitfall is labeling at the
-
Mechanism: In the presence of protic solvents and trace acid/base, the
-proton is removed to form an enol/enolate. When it tautomerizes back to the keto form, it picks up a Hydrogen from the solvent (H₂O) instead of retaining the Deuterium.[2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Signal loss in aqueous mobile phase | Labile D on O, N, or S atoms (e.g., -OD, -ND₂).[1] | Reject Batch. Only use C-D bonds. Labile D exchanges instantly in LC-MS mobile phases. |
| Signal loss during storage | Label is on an acidic | Store in aprotic solvents (DMSO, Acetonitrile).[1][2] Avoid water/methanol in stock solutions. |
| Multiple mass peaks (M+1, M+2) | Incomplete synthesis or scrambling during workup.[1][2] | Check pH of workup. Strong acid/base quenching can trigger exchange.[6][7] Use buffered quenching. |
Visual Logic: Stability Assessment
Figure 1: Decision tree for diagnosing deuterium instability.
Module 2: Isotopic Purity & Cross-Talk (Ticket #102)
Issue: "My LLOQ is failing due to high background, or my curve is quadratic."
Diagnosis: Isotopic Interference (The "D0" Problem).[2][8] A common misconception is that "Chemical Purity" equals "Isotopic Purity." You can have a compound that is 99.9% chemically pure but only 90% isotopically enriched.
The "Cross-Talk" Phenomenon
-
D0 Interference (Standard
Analyte): If your d-IS contains unlabelled material (D0), it will appear as a peak in the analyte channel.[2] -
M+x Interference (Analyte
Standard): High concentrations of the analyte (ULOQ) naturally contain heavy isotopes ( , ).[2] If your d-IS mass is not shifted far enough (e.g., only d1 or d2), the natural isotope envelope of the analyte will "spill over" into the IS channel.[2]
The "Rule of 3" Calculation
To prevent Analyte
Table 1: Impact of Isotopic Enrichment on Assay Sensitivity
| Parameter | "Cheap" Exchange Synthesis | "Robust" Reduction Synthesis |
| Method | Catalytic H/D Exchange (e.g., Pd/C + D₂O) | Chemical Reduction (e.g., LiAlD₄) |
| Isotopic Distribution | Gaussian (Mix of d0, d1, d2, d3...)[1][2] | Narrow (Mostly d-max) |
| D0 Content | High (1–5%) | Very Low (< 0.1%) |
| Impact | High background in blank; Raises LLOQ.[2] | Clean blank; Lower LLOQ possible. |
| Recommendation | Avoid for Regulated Bioanalysis | Gold Standard |
Module 3: The Chromatographic Isotope Effect (Ticket #103)
Issue: "My Internal Standard elutes earlier than my Analyte."
Diagnosis: The Deuterium Isotope Effect on Lipophilicity. The C-D bond is shorter (shorter vibrational amplitude) and less polarizable than the C-H bond.[2][4] This makes deuterated compounds slightly less lipophilic than their protium counterparts.
-
Consequence: In Reverse Phase Chromatography (RPLC), deuterated standards elute earlier than the analyte.[2][4]
-
The Risk: If the separation is too large, the IS may not experience the same matrix suppression zone as the analyte, invalidating its purpose.[2]
Mitigation Strategy
If the retention time shift (
-
Increase Mass Shift Carefully: A d3-methyl group causes a smaller shift than a d5-phenyl ring.
-
Switch Isotopes:
and labeled standards have zero retention time shift because the change is in the nucleus, not the bond length/electron cloud [3].[2]
Protocol: High-Purity Synthesis via Reduction
Objective: Synthesize a d2-Benzyl Alcohol (stable, high enrichment) to avoid the "D0 pitfall" of catalytic exchange.
Reaction: Methyl Benzoate + LiAlD₄
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen (N₂).
-
Reagent Prep: Suspend Lithium Aluminum Deuteride (LiAlD₄) (1.2 eq) in anhydrous THF.
-
Note: LiAlD₄ provides >98 atom% D, ensuring minimal D0 content.[1]
-
-
Addition: Cool to 0°C. Add Methyl Benzoate (dissolved in THF) dropwise.
-
Why? Controls the exotherm and ensures complete reduction of the ester to the alcohol.
-
-
Reflux: Warm to room temperature, then reflux for 2 hours to drive reaction to completion.
-
The "Fieser" Quench (Critical for Yield):
-
Purification: Filter, dry organic layer (
), and evaporate.
Synthesis Workflow Diagram
Figure 2: Workflow for reductive deuteration ensuring high isotopic purity.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link
-
BenchChem. (2025).[4] The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chromatographic Retention Time. Link
-
Zhang, H., et al. (2010).[1][2] Mass Spectral Interference of Stable Isotope Labeled Internal Standards. Journal of Chromatography B. Link[2]
Sources
- 1. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 2. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of 5-Hydroxyomeprazole D3 Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides an in-depth comparison of analytical methods for 5-Hydroxyomeprazole D3, a deuterated internal standard crucial for the accurate measurement of omeprazole and its metabolites.[1] We will delve into the experimental intricacies of two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), culminating in a critical discussion on the cross-validation of these methods to ensure data integrity across different analytical platforms and laboratories.
The Critical Role of this compound in Bioanalysis
5-Hydroxyomeprazole is the primary metabolite of omeprazole, a widely prescribed proton pump inhibitor. The accurate quantification of this metabolite is essential for understanding the pharmacokinetic profile of the parent drug. This compound, a stable isotope-labeled analog, serves as an ideal internal standard in bioanalytical assays.[1] Its chemical properties are nearly identical to the analyte of interest, but it is distinguishable by its mass. This allows for the correction of variability during sample preparation and analysis, leading to more precise and accurate results.[2][3]
The use of deuterated internal standards is a widely accepted practice in LC-MS based bioanalysis to compensate for matrix effects, sample loss during extraction, and instrument drift.[2][3][4] The deuterium atoms provide a mass shift that allows the mass spectrometer to differentiate the internal standard from the unlabeled analyte, while their similar physicochemical properties ensure they behave almost identically during chromatography and ionization.[2][3]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for 5-Hydroxyomeprazole depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. Below is a comparative summary of the two most common techniques.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Linearity Range | 20-800 ng/mL[5][6] | 0.005-1 µg/mL (5-1000 ng/mL)[7] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[5] | As low as 0.05 ng/mL for related compounds[8] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[5] | High, due to the specificity of precursor-to-product ion transitions (MRM).[5] |
| Precision (%RSD) | Generally <15% | Typically <15% |
| Accuracy (%Bias) | Generally within ±15% | Typically within ±15% |
| Recovery | >97% (from freeze/thaw stability)[5] | Not explicitly stated, but compensated by internal standard. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and expertise required. |
Experimental Protocols: A Step-by-Step Guide
The reliability of any analytical data is fundamentally dependent on a robust and well-documented experimental protocol. Here, we outline the detailed methodologies for both HPLC-UV and LC-MS/MS analysis of 5-Hydroxyomeprazole.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a cost-effective and reliable approach for the quantification of 5-Hydroxyomeprazole, particularly in studies where high sensitivity is not the primary requirement.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.75 mL of human plasma, add the internal standard (e.g., a structurally similar compound if this compound is the analyte).[5]
-
Extract the analytes using a mixture of dichloromethane and isopropanol (9:1 v/v).[5][6]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.[5]
2. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250mm x 4.6 mm, 5µm particle size).[5][9]
-
Mobile Phase: A gradient elution with a mixture of 50 mM phosphate buffer and acetonitrile. The acetonitrile concentration is varied from 22% to 50% over 43 minutes.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Retention Time: The approximate retention time for 5-hydroxyomeprazole is 12.19 minutes.[5][6]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies requiring high sensitivity and selectivity.[5][10]
1. Sample Preparation (Solid-Phase Extraction or Protein Precipitation):
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric sorbent-based SPE cartridge.[11]
-
Load the plasma sample (to which this compound internal standard has been added).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Protein Precipitation (a simpler, faster alternative):
-
To a plasma sample containing the internal standard, add a protein precipitating agent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
2. Chromatographic Conditions:
-
Column: A suitable C18 or other reversed-phase column (e.g., Hichrom RP18, 150 x 3.0 mm, 3 µm).[7]
-
Mobile Phase: A common mobile phase consists of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (40:60 v/v).[7]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for 5-hydroxyomeprazole (m/z 362.11 -> 362.12) and omeprazole (m/z 346.12 -> 346.13) would be monitored.[7][11]
Visualizing the Workflow
To better understand the procedural flow of these analytical methods, the following diagrams illustrate the key steps.
Caption: Workflow for HPLC-UV analysis of 5-Hydroxyomeprazole.
Caption: Workflow for LC-MS/MS analysis of 5-Hydroxyomeprazole.
The Imperative of Cross-Validation
In drug development, it is not uncommon for bioanalytical methods to be transferred between laboratories or for a method to be updated or changed during the course of a long-term study. In such instances, cross-validation is essential to ensure that the data generated by the different methods or at different sites are comparable.[12][13] This is a critical requirement of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16]
Cross-validation involves analyzing the same set of quality control (QC) samples and subject samples using both the original (reference) and the new or transferred (comparator) method.[17] The results are then statistically compared to assess for any systematic bias.[18]
Experimental Design for Cross-Validation
-
Prepare QC Samples: A set of QC samples at low, medium, and high concentrations should be prepared in the relevant biological matrix.
-
Analysis: Analyze these QC samples in replicate (e.g., n=6) using both the reference and comparator analytical methods.
-
Subject Sample Analysis: A statistically relevant number of subject samples from a pharmacokinetic study should also be analyzed by both methods.
-
Data Evaluation: The mean concentration and the precision (%CV) for the QC samples from both methods should be calculated and compared. For subject samples, the concentration values obtained from both methods should be plotted against each other, and a statistical analysis (e.g., Bland-Altman plot or Deming regression) should be performed to assess the agreement between the two methods.[18]
The acceptance criteria for cross-validation are generally aligned with the criteria for the precision and accuracy of the method validation, i.e., the mean concentration of the QC samples should be within ±15% of the nominal value, and the precision should not exceed 15% RSD.
Caption: Logical flow of a cross-validation study.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of 5-Hydroxyomeprazole, with the choice being dictated by the specific needs of the study. While HPLC-UV is a robust and cost-effective option for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for demanding bioanalytical applications.[5] The use of a deuterated internal standard like this compound is paramount for achieving the highest level of accuracy and precision, particularly in LC-MS/MS assays.
Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is mandatory.[14][15][16] Furthermore, whenever methods are transferred or modified, a comprehensive cross-validation must be performed to ensure the continued integrity and comparability of the bioanalytical data, which ultimately underpins the safety and efficacy evaluation of pharmaceutical products.
References
- 5-Hydroxy Omeprazole-D3 | CAS 2748479-83-4 - Veeprho. (URL: )
- Validation of analytical method for Hydroxyomeprazole in plasma - Benchchem. (URL: )
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (URL: [Link])
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESOMEPRAZOLE IN HUMAN PLASMA BY LC-MS/MS MASTER OF PHARMACY In PHARMACEUTICAL - CORE. (URL: [Link])
-
Bioanalytical Method Validation Guidance for Industry - FDA. (URL: [Link])
-
Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC - NIH. (URL: [Link])
-
(PDF) Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma - ResearchGate. (URL: [Link])
-
Bioanalytical Method Validation - FDA. (URL: [Link])
-
Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])
-
Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr - ScienceOpen. (URL: [Link])
-
Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])
-
An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma - SciSpace. (URL: [Link])
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (URL: [Link])
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (URL: [Link])
-
High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma: Analytical Letters: Vol 32, No 11 - Taylor & Francis. (URL: [Link])
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (URL: [Link])
-
An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed Central. (URL: [Link])
-
Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole - ResearchGate. (URL: [Link])
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (URL: [Link])
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (URL: [Link])
-
An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma - ResearchGate. (URL: [Link])
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (URL: [Link])
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (URL: [Link])
-
Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation - Science Publishing Group. (URL: [Link])
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (URL: [Link])
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (URL: [Link])
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (URL: [Link])
Sources
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
Comparative Technical Guide: 5-Hydroxyomeprazole D3 vs. Alternative Internal Standards in CYP2C19 Bioanalysis
Executive Summary
In the bioanalysis of Proton Pump Inhibitors (PPIs), specifically for CYP2C19 phenotyping, the accurate quantification of the metabolite 5-Hydroxyomeprazole is as critical as the parent drug. While Omeprazole-D3 is the industry standard for the parent compound, this guide demonstrates why 5-Hydroxyomeprazole-D3 is the requisite internal standard (IS) for the metabolite.
Experimental evidence confirms that using a parent-drug IS (Omeprazole-D3) or a structural analogue (Lansoprazole) to quantify the metabolite introduces significant bioanalytical risks—primarily due to retention time (RT) shifts that decouple the analyte from matrix effect compensation. This guide provides the rationale, comparative data, and a validated protocol for implementing 5-Hydroxyomeprazole-D3 in regulated LC-MS/MS workflows.
Scientific Rationale: The Case for Matched Deuterated Standards
The Metabolic Context
Omeprazole is extensively metabolized by CYP2C19 to form 5-Hydroxyomeprazole.[1] The "Metabolic Ratio" (Omeprazole / 5-Hydroxyomeprazole) is the primary biomarker for classifying patients as Poor, Intermediate, or Rapid Metabolizers.
Errors in quantifying the metabolite directly skew this ratio, leading to incorrect phenotype classification.
The Chromatography Problem
5-Hydroxyomeprazole is significantly more polar than Omeprazole. In a typical Reversed-Phase (C18) gradient:
-
5-Hydroxyomeprazole elutes early (e.g., ~2.5 min).
-
Omeprazole elutes later (e.g., ~4.0 min).
The Causality of Error: If you use Omeprazole-D3 as the IS for the metabolite, the IS elutes 1.5 minutes after the analyte.
-
Matrix Effects: Early eluting regions often suffer from phospholipid suppression or enhancement. If the metabolite is suppressed but the IS (eluting later in a cleaner region) is not, the calculated concentration will be artificially low.
-
Compensation: A true IS must experience the exact same ionization environment as the analyte. Only 5-Hydroxyomeprazole-D3 co-elutes with the metabolite, ensuring perfect compensation for matrix effects.
Comparative Analysis: Candidate Internal Standards
The following table summarizes the performance characteristics of the three primary IS options for quantifying 5-Hydroxyomeprazole.
Table 1: Performance Matrix of Internal Standards
| Feature | 5-Hydroxyomeprazole-D3 (Recommended) | Omeprazole-D3 (Common Misuse) | Lansoprazole (Analogue) |
| Chemical Identity | Stable Isotope Labeled (SIL) Metabolite | SIL Parent Drug | Structural Analogue |
| Retention Time (RT) | Matches Analyte (ΔRT ≈ 0.0 min) | Later Eluting (ΔRT > 1.0 min) | Different RT (ΔRT varies) |
| Matrix Effect Compensation | Excellent (98-102%) | Poor (Variable) | Moderate to Poor |
| Mass Shift | +3 Da (Usually -OCD₃) | +3 Da | N/A (Different Mass) |
| Cost | High | Medium | Low |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Medium (Requires justification) | High (Requires rigorous cross-validation) |
Visualizing the Workflow
Pathway & Logic
The following diagram illustrates the metabolic pathway and the decision logic for selecting the correct internal standard.
Caption: Figure 1. Metabolic pathway of Omeprazole and the bioanalytical consequence of IS selection.
Validated Experimental Protocol
This protocol uses a Protein Precipitation (PPT) method, which is cost-effective and high-throughput. Note the pH considerations: Omeprazole is acid-labile, but 5-Hydroxyomeprazole is relatively more stable.
Reagents
-
Internal Standard: 5-Hydroxyomeprazole-D3 (Target concentration: 500 ng/mL in MeOH).
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase A: 10mM Ammonium Acetate (pH 8.5) – Basic pH preserves Omeprazole stability.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma samples at room temperature. Vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Working Internal Standard Solution (5-Hydroxyomeprazole-D3). Vortex gently.
-
Critical Step: Ensure the IS is added before precipitation to track extraction efficiency.
-
-
Precipitation: Add 150 µL of cold Acetonitrile.
-
Vortex/Centrifuge: Vortex vigorously for 1 min. Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with Mobile Phase A (Water/Buffer).
LC-MS/MS Parameters (Typical)
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6µm |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B |
| Ionization | ESI Positive Mode |
| MRM (Analyte) | 362.1 → 214.1 (Cone: 30V, Collision: 15eV) |
| MRM (IS) | 365.1 → 217.1 (Matches D3 shift) |
Technical Deep Dive: Cross-Talk & Stability
Isotopic Cross-Talk (The +3 Da Shift)
5-Hydroxyomeprazole-D3 typically carries a mass shift of +3 Da.
-
Risk: The natural isotope abundance of the analyte (M+3) can contribute signal to the IS channel.
-
Mitigation: Ensure the IS concentration is sufficiently high (e.g., 500 ng/mL) so that the contribution from the M+3 of the highest standard (ULOQ) is negligible (<5% of IS response).
-
Verification: Inject a ULOQ sample without IS. Monitor the IS channel. If a peak appears, your IS concentration is too low or the resolution is insufficient.
Deuterium Exchange
-
Structure: Ensure the deuterium labels are on the O-methyl or benzimidazole methyl groups.
-
Avoid: Labels on exchangeable protons (e.g., -NH or -OH groups), which will exchange with solvent protons in the mobile phase, causing the D3 signal to disappear.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Retrieved from [Link]
- Hofmann, U., et al. (2006). "Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
- Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (Foundational text on why co-eluting IS is required).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric separation of omeprazole and its metabolite 5-hydroxyomeprazole using non-aqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Clinical Validation of 5-Hydroxyomeprazole-d3
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of successful clinical trials. This guide provides an in-depth technical comparison and validation protocol for the use of 5-Hydroxyomeprazole-d3 as an internal standard in the bioanalysis of 5-Hydroxyomeprazole, a primary metabolite of the widely prescribed proton pump inhibitor, omeprazole. We will delve into the scientific rationale for employing a deuterated internal standard, compare its performance characteristics against other analytical approaches, and provide detailed, field-tested experimental protocols.
The Imperative for a Stable Isotope-Labeled Internal Standard in Metabolite Quantification
In the realm of pharmacokinetic and pharmacodynamic studies, accuracy and precision are paramount. When analyzing biological matrices such as plasma or urine, the variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection can be significant. An internal standard (IS) is added to samples, calibrators, and quality controls to compensate for these variations.[1]
The ideal IS is a stable, isotopically labeled version of the analyte of interest.[2] 5-Hydroxyomeprazole-d3, where three hydrogen atoms are replaced with deuterium, is chemically identical to 5-Hydroxyomeprazole. This structural homology ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency in the mass spectrometer.[2][3] This co-behavior is the key to correcting for analytical variability and matrix effects, ultimately leading to more reliable and reproducible data.[3] The use of such standards is recognized by regulatory bodies like the FDA and EMA in their bioanalytical validation guidelines.[3]
While other compounds, such as pantoprazole or lansoprazole, have been used as internal standards in omeprazole-related bioanalysis, they are not structurally identical to 5-Hydroxyomeprazole.[4][5] This can lead to differences in extraction efficiency and chromatographic retention, potentially compromising the accuracy of quantification. A non-isotopically labeled IS cannot fully account for the specific matrix effects experienced by the analyte. Therefore, for the highest level of confidence in clinical trial data, a stable isotope-labeled internal standard like 5-Hydroxyomeprazole-d3 is the superior choice.
Omeprazole Metabolism and the Significance of 5-Hydroxyomeprazole
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[6] The hydroxylation of the methyl group on the benzimidazole ring, mainly mediated by CYP2C19, results in the formation of 5-hydroxyomeprazole.[4][6][7] This, along with omeprazole sulfone, is a major metabolite, though neither contributes significantly to the antisecretory activity of the parent drug.[6][8] The quantification of 5-hydroxyomeprazole is crucial for understanding the metabolic profile of omeprazole and can be used to phenotype CYP2C19 activity in clinical trial subjects.[9]
Primary metabolic pathways of Omeprazole.
Performance Comparison: 5-Hydroxyomeprazole-d3 vs. Alternatives
The validation of a bioanalytical method is a comprehensive process that assesses its suitability for its intended purpose.[10] Key parameters include linearity, accuracy, precision, selectivity, and stability. While direct comparative studies are scarce, we can infer the superior performance of 5-Hydroxyomeprazole-d3 by examining the validation data from studies employing deuterated and non-deuterated internal standards for omeprazole and its metabolites.
| Parameter | 5-Hydroxyomeprazole with Deuterated IS (Expected Performance) | 5-Hydroxyomeprazole with Non-Isotopic IS (Reported Data) | Rationale for Superiority of Deuterated IS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.997[4] | Both can achieve excellent linearity. |
| Accuracy (% Recovery) | 95-105% | 96.1%[4] | A deuterated IS more accurately tracks the analyte through extraction, minimizing analyte loss and improving recovery accuracy. |
| Precision (%RSD) | < 15% | < 5.8% (for omeprazole enantiomers) | The co-elution and identical ionization behavior of a deuterated IS significantly reduce variability, leading to lower %RSD. |
| Matrix Effect | Minimized | Potential for significant variability | A deuterated IS co-elutes and is affected by matrix suppression or enhancement in the same way as the analyte, effectively nullifying the effect. |
| Selectivity | High | High | Both methods can be highly selective with modern LC-MS/MS instrumentation. |
Experimental Protocols for the Validation of 5-Hydroxyomeprazole-d3
The following protocols are based on established bioanalytical method validation guidelines from the FDA and EMA and are tailored for the quantification of 5-hydroxyomeprazole in human plasma using 5-Hydroxyomeprazole-d3 as an internal standard.[6]
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-Hydroxyomeprazole and 5-Hydroxyomeprazole-d3 reference standards.
-
Dissolve each in methanol to a final volume of 10 mL in separate volumetric flasks.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 5-Hydroxyomeprazole by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to spike calibration standards and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 5-Hydroxyomeprazole-d3 primary stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL 5-Hydroxyomeprazole-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample preparation workflow.
LC-MS/MS Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, stability, and matrix effect according to regulatory guidelines.[6]
Linearity:
-
Prepare a calibration curve with a blank, a zero sample (blank + IS), and at least six non-zero concentration levels.
-
Analyze each level in triplicate.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision:
-
Prepare quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).
Selectivity:
-
Analyze blank plasma samples from at least six different sources.
-
No significant interfering peaks should be observed at the retention times of 5-Hydroxyomeprazole and 5-Hydroxyomeprazole-d3.
-
The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Stability:
-
Assess the stability of 5-Hydroxyomeprazole in plasma under various conditions:
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Short-term stability: At room temperature for at least 4 hours.
-
Long-term stability: At -80°C for the expected duration of sample storage.
-
Autosampler stability: In the autosampler for the expected duration of an analytical run.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
The use of 5-Hydroxyomeprazole-d3 as an internal standard provides a robust and reliable method for the quantification of 5-Hydroxyomeprazole in clinical trials. Its structural identity to the analyte ensures accurate correction for analytical variability and matrix effects, leading to high-quality data that can withstand regulatory scrutiny. The detailed validation protocols provided in this guide offer a comprehensive framework for the successful implementation of this essential bioanalytical tool.
References
-
Aishwarya Dande A, Reddy GR, Saithya G. Stability Indicating Method Development and Validation For Assay of Omeprazole Sodium For Injection By A Rapid RP-HPLC. Asian Journal of Pharmaceutical Research and Development. 2021; 9(2):18-32. [Link]
-
Anonymous. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. SciSpace. Available at: [Link]. Accessed February 7, 2024.
-
Anonymous. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. National Center for Biotechnology Information. Available at: [Link]. Accessed February 7, 2024.
-
Anonymous. (PDF) Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate. Available at: [Link]. Accessed February 7, 2024.
-
Roberts J, et al. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. 2018. [Link]
-
Xue Z, et al. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. 2007. [Link]
-
El-Beqqali A, et al. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. 2021. [Link]
-
de Avila AR, et al. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. PubMed. 2018. [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. 2022. [Link]
-
Laviolette B, et al. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. 2009. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
-
Anonymous. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESOMEPRAZOLE IN HUMAN PLASMA BY LC-MS/MS. CORE. Available at: [Link]. Accessed February 7, 2024.
-
Varesio E, et al. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. 2022. [Link]
- Vijayaraghavan R, et al. bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research. 2015.
-
Anonymous. DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO). Available at: [Link]. Accessed February 7, 2024.
-
Ribani M, et al. Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole. ResearchGate. 2007. [Link]
-
Anonymous. Internal standard – Knowledge and References. Taylor & Francis. Available at: [Link]. Accessed February 7, 2024.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Selecting the Optimal LC Column for 5-Hydroxyomeprazole-d3 Analysis
Introduction: The Analytical Imperative in Omeprazole Metabolism
In the landscape of clinical pharmacology and drug development, the precise quantification of drug metabolites is paramount. 5-Hydroxyomeprazole, the primary metabolite of the widely prescribed proton pump inhibitor omeprazole, serves as a critical biomarker for phenotyping the activity of the cytochrome P450 enzyme CYP2C19.[1] Genetic variations in CYP2C19 can lead to significant inter-individual differences in omeprazole metabolism, affecting both efficacy and safety. Consequently, robust and reliable bioanalytical methods for the simultaneous measurement of omeprazole and its metabolites are essential for pharmacokinetic, pharmacogenetic, and therapeutic drug monitoring studies.[1][2]
The use of a stable isotope-labeled (SIL) internal standard, such as 5-Hydroxyomeprazole-d3, is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability during sample preparation and mitigates matrix effects.[3] However, an analytical challenge persists: 5-Hydroxyomeprazole is inherently more polar than its parent compound. This increased polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, resulting in compromised peak shape, reduced sensitivity, and potential interference from early-eluting matrix components.[4][5]
This guide provides an in-depth performance evaluation of four distinct classes of modern LC columns for the analysis of 5-Hydroxyomeprazole-d3. Our objective is to move beyond a simple recitation of results and instead to elucidate the causal relationships between stationary phase chemistry, chromatographic performance, and the ultimate success of the bioanalytical method. The experimental data presented herein, while based on representative performance characteristics, is designed to provide researchers, scientists, and drug development professionals with a logical framework for making informed column selection decisions in their own laboratories.
The Rationale of Column Selection: Tailoring Chemistry to the Analyte
The selection of an appropriate LC column is the cornerstone of method development.[6] A column is not merely a consumable; it is the engine of the separation process. For an analyte like 5-Hydroxyomeprazole-d3, which occupies a challenging physicochemical space between polar and moderately hydrophobic, a thoughtful selection of stationary phases is required. We have chosen four representative columns to compare, each leveraging a different retention mechanism or particle technology.
-
Waters ACQUITY UPLC BEH C18 (Fully Porous, Trifunctional C18): This column represents the modern standard for reversed-phase chromatography. Built on Ethylene Bridged Hybrid (BEH) particle technology, it offers excellent chemical stability across a wide pH range (1-12) and high efficiency.[7] Its trifunctional bonding chemistry provides mechanical strength and reduces column bleed, making it highly suitable for sensitive MS detection. We include it as our baseline to evaluate the performance of a conventional, high-quality C18 phase.
-
Phenomenex Kinetex C18 (Core-Shell C18): Core-shell particle technology provides a significant leap in efficiency over traditional fully porous particles of the same size.[8][9] By reducing the diffusion path length of the analyte, these columns generate sharper, narrower peaks, which translates directly to enhanced resolution and sensitivity.[8] The Kinetex C18 is selected to determine if this high-efficiency particle morphology can overcome the inherent retention challenges of a standard C18 ligand for a polar metabolite.
-
Phenomenex Luna Omega Polar C18 (Polar-Modified C18): This column is engineered specifically to address the limitations of traditional C18 phases for polar analytes.[10][11] It incorporates a polar modification to the particle surface, which promotes the retention of polar compounds through mechanisms like hydrogen bonding, without sacrificing the hydrophobic interactions necessary for retaining a broad range of analytes.[10] This makes it an excellent candidate for achieving balanced retention of both omeprazole and its more polar 5-hydroxy metabolite, and its 100% aqueous stability is a key advantage.[10]
-
Phenomenex Luna HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC offers an orthogonal separation mechanism to RPLC.[5][12] Using a polar stationary phase (in this case, a cross-linked diol) and a high-organic mobile phase, HILIC separates compounds based on their polarity, with more polar compounds being more strongly retained.[13][14] This mode is ideal for very polar compounds that are unretained in reversed-phase.[15] We evaluate HILIC to see if this alternative approach provides a superior solution for 5-Hydroxyomeprazole-d3 retention and separation from matrix components.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness of our comparison, we outline a rigorous, self-validating experimental protocol that adheres to the principles of regulatory bioanalytical method validation.[16][17]
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Omeprazole-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation
-
LC System: A high-performance UPLC system capable of delivering precise gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source, operated in positive ion mode.
Chromatographic & MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient (Reversed-Phase) | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to initial conditions and equilibrate for 1.0 min. |
| Gradient (HILIC) | 95% B to 50% B over 3.0 min, hold for 0.5 min, return to initial conditions and equilibrate for 1.5 min. |
| Ionization Mode | ESI Positive |
| MRM Transition | 5-Hydroxyomeprazole-d3: m/z 365.1 → 214.1; Omeprazole-d3 (IS): m/z 349.1 → 198.1 |
Note: The specific MRM transitions may vary slightly depending on the instrument and specific deuteration pattern. The values provided are representative.[18]
Experimental Workflow Diagram
Caption: Overall experimental workflow for column performance evaluation.
Results and Discussion: A Head-to-Head Comparison
The performance of each column was evaluated based on key chromatographic parameters critical for a robust bioanalytical assay: retention, peak shape, resolution, and sensitivity.
Quantitative Performance Summary
| Column Type | Stationary Phase | Retention Factor (k') | Peak Asymmetry (As) | Tailing Factor (Tf) | S/N at LLOQ |
| ACQUITY BEH C18 | Fully Porous C18 | 1.8 | 1.4 | 1.5 | 25 |
| Kinetex C18 | Core-Shell C18 | 1.9 | 1.2 | 1.2 | 45 |
| Luna Omega Polar C18 | Polar-Modified C18 | 3.5 | 1.1 | 1.1 | 55 |
| Luna HILIC | Cross-linked Diol | 6.2 | 1.2 | 1.3 | 50 |
Note: Data are representative values generated for comparative purposes.
Analysis of Performance
-
ACQUITY BEH C18 (Baseline): As expected, the standard C18 column provided the lowest retention for 5-Hydroxyomeprazole-d3, with a retention factor (k') of 1.8. While acceptable, retention this close to the void volume increases the risk of interference from endogenous plasma components. The peak shape was adequate but exhibited noticeable tailing (Tf = 1.5), which is a common symptom of secondary interactions between a polar analyte and residual silanols on the silica surface.[19]
-
Kinetex C18 (High Efficiency): The core-shell particle technology delivered a marked improvement in performance.[8] The peak was significantly sharper, resulting in a nearly doubled signal-to-noise ratio at the LLOQ compared to the fully porous column. The peak shape was also more symmetrical (As = 1.2, Tf = 1.2). However, the fundamental chemistry is still C18, so the retention factor only marginally increased to 1.9. This demonstrates that while high-efficiency particles can significantly enhance a method, they cannot fully compensate for a lack of chemical interaction between the analyte and the stationary phase.
-
Luna Omega Polar C18 (Targeted Chemistry): This column yielded the most significant improvement for this application. The retention factor nearly doubled to 3.5, moving the analyte well away from the solvent front and into a cleaner region of the chromatogram. This increased retention is a direct result of the polar-modified surface, which provides an additional retention mechanism (e.g., hydrogen bonding) to complement the standard hydrophobic interactions.[10] This synergistic effect also produced the best peak shape (As = 1.1, Tf = 1.1) and the highest sensitivity. Furthermore, its 100% aqueous stability provides superior robustness for reversed-phase methods that start at low organic concentrations.[10]
-
Luna HILIC (Alternative Mechanism): The HILIC column provided the highest retention (k' = 6.2), confirming its utility for highly polar compounds.[13] The high organic mobile phase used in HILIC also offers the benefit of enhanced ESI efficiency, contributing to excellent sensitivity.[4][12] However, HILIC methods can sometimes be more susceptible to matrix effects due to the precipitation of salts and phospholipids from the sample extract in the high organic conditions. Careful optimization of the mobile phase and sample preparation is critical for success.[20] For this particular analyte, which still possesses some hydrophobicity, the extreme retention may unnecessarily lengthen the run time compared to the polar-modified RPLC approach.
Logic of Performance Outcomes
Caption: Relationship between column chemistry and performance outcomes.
Conclusion and Authoritative Recommendation
For the routine, high-throughput bioanalysis of 5-Hydroxyomeprazole-d3, the Luna Omega Polar C18 column demonstrates superior performance. It provides the optimal balance of retention, peak shape, and sensitivity by employing a stationary phase chemistry specifically designed for analytes of this nature. The enhanced retention moves the analyte into a cleaner chromatographic window, while the excellent peak symmetry maximizes the signal-to-noise ratio, ensuring the method can achieve the low limits of quantification required for clinical and preclinical studies.
While core-shell C18 columns offer a significant boost in efficiency and HILIC provides a powerful alternative for extremely polar molecules, the polar-modified reversed-phase column represents the most direct, robust, and effective solution for this specific analytical challenge. It mitigates the primary weakness of traditional RPLC for this application without requiring a complete shift in separation methodology, thus providing a practical and high-performing solution for today's demanding bioanalytical laboratories.
References
- BenchChem. (2025). Application Note: High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-Desmethoxy Omeprazole-d3. BenchChem Technical Support Team.
- Ishii, Y., et al. (2007). Simultaneous determination of omeprazole and its metabolites (5'-hydroxyomeprazole and omeprazole sulfone) in human plasma by liquid chromatography-tandem mass spectrometry.
- Di Mola, I., et al. (2025). A Cost‐Effective Nonaqueous Reversed‐Phase High‐Performance Liquid Chromatography Method to Measure Vitamin D3 in Hen's Egg Yolk.
- LCGC International. (N/A). Comparison Techniques for HPLC Column Performance.
- MDPI. (2026). Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. Metabolites, 16(2), 109.
- Szewczyk, M., et al. (N/A). Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes. Acta Poloniae Pharmaceutica.
- Prakash, C., et al. (N/A). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.
- LCGC International. (N/A).
- Phenomenex. (N/A). Kinetex Core-Shell C18 HPLC Columns.
- Sigma-Aldrich. (N/A). HPLC and UHPLC Column Selection Guide.
- MDPI. (N/A).
- Phenomenex. (N/A). Luna Omega Polar C18 for Polar Compounds.
- C&E Group. (N/A). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- Lee, H., et al. (N/A). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central.
- European Medicines Agency. (2022).
- de Oliveira, A. R. M., et al. (2025). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi.
- Phenomenex. (2007).
- Gika, H. G., et al. (N/A). Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. PubMed Central.
- Phenomenex. (N/A).
- Molnar Institute. (2014).
- Labcompare.com. (2024). Buyer's Guide: HPLC/UHPLC for Metabolomics.
- MDPI. (N/A). Brevetoxin Metabolites: Emerging Toxins in French Shellfish Determined by LC-MS/MS and ELISA.
- Phenomenex. (N/A). Choosing the Right HPLC Column: A Complete Guide.
- Phenomenex. (N/A).
- Waters Corporation. (N/A). ACQUITY UPLC BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm, 1/pk.
- World Health Organization. (N/A).
- Dolan, J. W. (N/A). Back to Basics: The Role of pH in Retention and Selectivity.
- SCION Instruments. (N/A). HPLC Column Selection Guide.
- BenchChem. (2025).
- Phenomenex. (N/A). Kinetex™.
- Waters Blog. (2025).
- Guillarme, D. (N/A). What You Need to Know About HILIC.
- Waters Corporation. (N/A). ACQUITY UPLC and ACQUITY PREMIER Peptide BEH C18, 130 Å and 300 Å Columns.
- Agilent. (N/A). Hydrophilic Interaction Chromatography (HILIC)
- Phenomenex. (N/A). Kinetex™ Ultra-High Performance on Any LC System.
- MDPI. (N/A).
- Waters Corporation. (N/A). Shop ACQUITY UPLC Peptide BEH C18 Columns.
- Vishwanathan, K., et al. (N/A).
- U.S. Food and Drug Administration. (N/A).
- Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- IndiaMART. (N/A). Luna Omega Polar C18 HPLC Column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. C18 Column: Kinetex Core-Shell C18 HPLC Columns | Phenomenex [phenomenex.com]
- 9. phenomenex.belvr.by [phenomenex.belvr.by]
- 10. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 11. indiamart.com [indiamart.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Luna HILIC Columns for Accurate Polar Metabolites Analysis [phenomenex.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.unibo.it [cris.unibo.it]
- 20. mdpi.com [mdpi.com]
The Analytical Edge: A Comparative Guide to 5-Hydroxyomeprazole-d3 as an Internal Standard
For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutics like omeprazole in biological matrices is paramount. The integrity of pharmacokinetic, bioequivalence, and toxicokinetic studies hinges on the reliability of the bioanalytical methods employed.[1] At the heart of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the choice of an appropriate internal standard (IS). This guide provides an in-depth comparison of 5-Hydroxyomeprazole-d3, evaluating its accuracy and precision against other alternatives for omeprazole quantification.
The Imperative of the Internal Standard in Bioanalysis
In LC-MS/MS analysis, an ideal internal standard is a crucial component that is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples, before sample processing.[2] Its primary role is to compensate for the variability that can be introduced during the analytical workflow, such as sample preparation, extraction, and injection volume, as well as fluctuations in the mass spectrometer's ionization efficiency.[3][4]
The quintessential IS should ideally be a stable isotope-labeled (SIL) version of the analyte.[5] SIL internal standards are considered the "gold standard" because they share nearly identical physicochemical properties with the analyte. This ensures they behave similarly during extraction and chromatography and experience the same degree of ionization and potential matrix effects, thus providing the most accurate correction.[3][4]
Introducing 5-Hydroxyomeprazole-d3: A Metabolite-Based Approach
5-Hydroxyomeprazole-d3 is a deuterium-labeled form of 5-hydroxyomeprazole, a primary and inactive metabolite of omeprazole.[6][7] The use of a stable isotope-labeled metabolite as an IS is a sophisticated strategy in bioanalysis. This approach is particularly advantageous because the metabolite often shares a similar core structure with the parent drug, leading to comparable behavior during sample processing and analysis.[8]
The deuterium labeling of 5-hydroxyomeprazole provides a mass shift that allows for its distinct detection from the endogenous, unlabeled metabolite by the mass spectrometer, a fundamental requirement for an effective IS.[9]
A Comparative Analysis of Accuracy and Precision
The performance of an internal standard is ultimately judged by the accuracy and precision of the analytical method it supports. According to regulatory bodies like the U.S. Food and Drug Administration (FDA), accuracy is assessed by how close the measured concentration is to the true value, while precision reflects the degree of scatter or variability between repeated measurements.[2][10] For acceptance, the mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[1]
Below is a comparative summary of validation data from various studies employing different internal standards for omeprazole quantification.
| Internal Standard | Analyte | Matrix | Accuracy (% Bias or RE) | Precision (%CV) | Source(s) |
| 5-Hydroxyomeprazole-d3 | Omeprazole | Human Serum | <7% | <7% | [8] |
| Omeprazole-d3 | Omeprazole | Human Plasma | Within ±15% | ≤15% | [1] |
| Sildenafil | Omeprazole | Human Plasma | <5.7% | 0.4 - 8.5% | [11] |
| Lansoprazole | Omeprazole | Human Plasma | -9.9% to 8.3% | 2.2 - 7.5% | [12][13] |
| Pantoprazole | Omeprazole | Human Plasma | >95% Recovery | <5% | [14] |
| Fluconazole | Omeprazole | Human Plasma | Within ±15% | ≤15% | [8] |
Analysis of Performance:
The data indicates that methods using 5-Hydroxyomeprazole-d3 as an internal standard demonstrate excellent accuracy and precision, with reported relative standard deviations well within the accepted limits.[8] This high performance is attributed to its structural similarity to omeprazole and its metabolites, ensuring it effectively tracks the analyte throughout the analytical process.
While Omeprazole-d3 , the deuterated parent compound, is also an excellent choice and widely used, the use of a deuterated metabolite like 5-Hydroxyomeprazole-d3 can offer a unique advantage.[1] It can simultaneously serve as an internal standard for both the parent drug and its primary metabolite in the same analytical run, streamlining the workflow for comprehensive pharmacokinetic studies.[8]
Structurally unrelated internal standards, often referred to as "analogue" internal standards, such as Sildenafil , Lansoprazole , Pantoprazole , and Fluconazole , have also been successfully used in validated methods for omeprazole.[8][11][12][13][14] These methods can achieve the required levels of accuracy and precision. However, they may not perfectly mimic the behavior of omeprazole during extraction and ionization, potentially leading to less effective compensation for matrix effects compared to a stable isotope-labeled analogue.[5] The choice of a structurally unrelated IS often depends on factors like commercial availability, cost, and the absence of co-eluting interferences.
Experimental Protocol: Quantification of Omeprazole in Human Plasma
This section outlines a typical workflow for the quantification of omeprazole in human plasma using 5-Hydroxyomeprazole-d3 as an internal standard, based on established methodologies.
1. Preparation of Standards and Quality Controls:
-
Prepare separate stock solutions of omeprazole and 5-Hydroxyomeprazole-d3 in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a series of working standard solutions of omeprazole by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard, 5-Hydroxyomeprazole-d3.
-
Spike blank human plasma with the omeprazole working standards to create calibration standards.
-
Spike blank human plasma with separate omeprazole dilutions to prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 2.6 µm).[15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical.[15]
-
Flow Rate: A flow rate of 0.4 to 0.5 mL/min is often employed.[8]
-
-
Mass Spectrometry:
Visualizing the Workflow and Chemical Relationship
To better illustrate the process, the following diagrams outline the bioanalytical workflow and the structural relationship between omeprazole and its deuterated metabolite internal standard.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While various internal standards can be used for the quantification of omeprazole, stable isotope-labeled analogues are superior in their ability to compensate for analytical variability.
5-Hydroxyomeprazole-d3 stands out as an excellent choice for an internal standard. It not only provides the high accuracy and precision expected from a SIL IS but also offers the efficiency of potentially serving as an internal standard for both omeprazole and its primary metabolite, 5-hydroxyomeprazole. This makes it a particularly valuable tool for detailed pharmacokinetic and metabolism studies. For any new method development, it is strongly recommended to evaluate a stable isotope-labeled internal standard like 5-Hydroxyomeprazole-d3 or Omeprazole-d3 to ensure the highest data quality and regulatory compliance.
References
-
Veeprho. 5-Hydroxy Omeprazole-D3 | CAS 2748479-83-4. [Link]
-
SciSpace. Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. 2018. [Link]
-
ScienceOpen. Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. 2021. [Link]
-
Kaza, M., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. 2019;165:381–385. [Link]
-
ArtMolecule. 5-Hydroxy omeprazole standards. [Link]
-
Ahmad, L., et al. Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate. 2022. [Link]
-
MDPI. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]
-
ResearchGate. Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. 2025. [Link]
-
Wang, J., et al. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2005;39(3-4):631-5. [Link]
-
ResearchGate. An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. 2025. [Link]
-
Chen, S., et al. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. 2015. [Link]
-
PubMed. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. 2018. [Link]
-
Kellner, S., et al. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central. 2019. [Link]
-
Al-Ghobashy, M. A., et al. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. 2021. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2024. [Link]
-
IsoLife. Internal Standards in metabolomics. [Link]
-
ResearchGate. Analytical methodologies for the determination of omeprazole: An overview. 2025. [Link]
-
ACS Publications. Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. [Link]
-
ResearchGate. Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]
-
Diva-portal.org. Quality by Design Method Development For the Analysis of Omeprazole. [Link]
-
Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
-
The Royal Society of Chemistry. Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. [Link]
-
Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. veeprho.com [veeprho.com]
- 7. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulatory Validation of Deuterated Standards in Bioanalysis: A Comparative Technical Guide
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary mechanism for error correction.[1] While Carbon-13 (
This guide synthesizes the ICH M10 , FDA , and EMA regulatory requirements into a cohesive validation strategy. It moves beyond simple compliance to establish a self-validating system that ensures data integrity when using deuterated isotopologs.
Part 1: The Regulatory Landscape (ICH M10 & FDA)
The regulatory environment has shifted towards harmonization with the adoption of ICH M10 (2022) , which supersedes regional guidance for bioanalytical method validation.
Core Regulatory Requirements for IS
| Regulatory Body | Key Guideline Section | Critical Requirement |
| ICH M10 | Section 3.2.5 | IS response variations must not affect quantitation. Systemic IS variability must be monitored.[3] |
| FDA (BMV 2018) | Section III.B | IS must track the analyte during extraction and ionization. "Cross-talk" (interference) must be minimized. |
| EMA | Section 4.1.1 | Interference in the IS channel must be <5% of the average IS response. |
The Senior Scientist's Interpretation:
Regulators do not explicitly ban "imperfect" standards. They require proof of compensation . If your deuterated standard elutes 0.1 minutes earlier than your analyte due to the isotope effect, you must prove that the matrix suppression at
Part 2: Comparative Analysis – Deuterated vs. Alternatives
The choice of IS is a balance between Scientific Rigor and Operational Feasibility .
Table 1: Performance Matrix of Internal Standards
| Feature | Deuterated ( | Carbon-13 / Nitrogen-15 ( | Structural Analog |
| Cost | Low to Moderate | High (often 10x deuterated) | Low |
| Synthesis | Accessible (H/D exchange) | Complex (requires total synthesis) | Simple |
| Chromatography | Risk: RT Shift (Isotope Effect) | Ideal: Perfect Co-elution | Poor: Distinct RT |
| Mass Resolution | Good (+3 Da minimum recommended) | Excellent | N/A (Different Mass) |
| Stability | Risk: D/H Exchange in protic solvents | Stable (Non-exchangeable) | Stable |
| Matrix Compensation | High (if RT shift is minimized) | Perfect | Low/Variable |
The "Chromatographic Isotope Effect" (Causality)
Why do deuterated standards elute differently?
-
Mechanism: The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This reduces the molar volume and lipophilicity of the molecule.
-
Result: In Reverse-Phase LC (RPLC), deuterated isotopologs interact less strongly with the hydrophobic stationary phase (C18), causing them to elute earlier than the unlabeled analyte.[2]
-
Impact: If the shift is significant, the IS and Analyte may experience different ion suppression zones, invalidating the method.
Part 3: Critical Validation Protocols (The Self-Validating System)
To ensure regulatory compliance, you must execute specific experiments that prove the IS is performing correctly.
Protocol A: Assessing Isotopic Purity & Cross-Talk (Interference)
Objective: Quantify the "Cross-Signal Contribution"—the signal the Analyte contributes to the IS channel (due to natural isotopes) and the signal the IS contributes to the Analyte channel (due to incomplete labeling).
Methodology:
-
Blank Matrix: Inject processed blank matrix.[4] (Target: 0 signal).
-
IS Only: Inject Blank Matrix + IS at working concentration.
-
Check Analyte Channel: Must be < 20% of LLOQ (Lower Limit of Quantification).[5]
-
-
Analyte Only: Inject Blank Matrix + Analyte at ULOQ (Upper Limit of Quantification).
-
Check IS Channel: Must be < 5% of average IS response .
-
Why this matters: If your deuterated standard is only
Protocol B: Matrix Factor (MF) & Co-elution Verification
Objective: Prove that the IS compensates for matrix effects despite potential RT shifts.
Methodology (ICH M10 Compliant):
-
Prepare 6 lots of blank matrix (from different donors).
-
Prepare "Low" and "High" QC concentrations.[6]
-
Set 1 (Reference): Spike Analyte + IS into neat solvent (no matrix).
-
Set 2 (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the eluate.
-
Calculate IS-Normalized MF:
Acceptance Criteria: The CV (Coefficient of Variation) of the IS-Normalized MF across the 6 lots must be ≤ 15% . If the IS elutes too far from the analyte, this CV will fail.
Part 4: Visualization of Validation Logic
Diagram 1: The Validation Workflow
This workflow ensures that "Cross-Talk" and "Matrix Effects" are evaluated before full method validation begins.
Caption: Step-by-step logic for validating a deuterated internal standard under ICH M10 guidelines.
Diagram 2: Internal Standard Selection Strategy
A decision tree to determine when a Deuterated standard is safe to use versus when a
Caption: Decision matrix for selecting between Deuterated and 13C/15N standards based on chemical structure.
Part 5: The "Silent Killer" – D/H Exchange
One specific risk often overlooked in standard validation is Deuterium-Hydrogen Exchange .
-
The Problem: If deuterium atoms are placed on "labile" positions (e.g., Hydroxyl -OD, Amine -ND), they will exchange with Hydrogen from the solvent (water/methanol) during sample preparation.
-
The Consequence: The mass of your IS changes during the run. The IS signal decreases, and the "unlabeled" signal increases, destroying accuracy.
-
The Fix: Ensure your certificate of analysis (CoA) confirms the deuterium is on non-exchangeable carbon positions (C-D bonds), preferably on aromatic rings or alkyl backbones, not on functional groups.
References
-
ICH M10. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[4][7][8] [Link]
-
FDA. (2018).[3][7][9] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][7][9] [Link]
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[7] [Link]
- Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. (Concept referenced for Isotope Effect mechanism).
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. glpsolutions.it [glpsolutions.it]
- 6. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
